1-Fluoro-2-methylnaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPVYRBHXGLGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577453 | |
| Record name | 1-Fluoro-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-99-9 | |
| Record name | 1-Fluoro-2-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Fluoro-2-methylnaphthalene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-methylnaphthalene is a fluorinated aromatic hydrocarbon belonging to the naphthalene family. The strategic introduction of a fluorine atom onto the naphthalene scaffold significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it a compound of increasing interest in medicinal chemistry and materials science. The fluorine substituent can alter the molecule's conformation and binding interactions with biological targets, a strategy frequently employed in drug design to enhance potency and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
This compound consists of a naphthalene bicyclic aromatic system substituted with a fluorine atom at the C1 position and a methyl group at the C2 position.
-
Molecular Formula: C₁₁H₉F[1]
-
Molecular Weight: 160.19 g/mol [1]
-
CAS Number: 573-99-9[1]
-
SMILES: Cc1ccc2ccccc2c1F
-
InChIKey: WIPVYRBHXGLGOP-UHFFFAOYSA-N[1]
The presence of the electronegative fluorine atom and the electron-donating methyl group on adjacent carbons of the naphthalene ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 246.63 °C at 760 mmHg | Ningbo Innopharmchem Co., Ltd. |
| Density | 1.112 g/cm³ | Ningbo Innopharmchem Co., Ltd. |
| Melting Point | Not available | [1] |
Spectroscopic Analysis
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a publicly available, comprehensive spectral analysis for this specific compound is not readily found, the expected spectral features can be inferred from the known effects of fluorine and methyl substituents on the naphthalene core.
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, with the fluorine atom causing characteristic splitting patterns (coupling) for adjacent protons. The methyl group will appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the naphthalene ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.19, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and a C-F stretching vibration.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the fluorination of an organometallic derivative of 2-methylnaphthalene. A detailed experimental protocol, adapted from the literature, is provided below. This method relies on the generation of a lithiated naphthalene intermediate followed by quenching with an electrophilic fluorine source.
Experimental Protocol: Synthesis from 1-Bromo-2-methylnaphthalene
This two-step protocol involves a bromine-lithium exchange followed by fluorination.
Step 1: Lithiation of 1-Bromo-2-methylnaphthalene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-methylnaphthalene in anhydrous tetrahydrofuran (THF) and hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel over a period of 15 minutes.
-
Stir the resulting mixture at -78 °C for an additional 15 minutes to ensure complete formation of the lithiated intermediate.
Step 2: Fluorination
-
To the cold solution of the lithiated intermediate, add a solution of N-fluorobis(benzenesulfon)imide (NFSI) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This protocol is based on a similar synthesis described in the Journal of Medicinal Chemistry, 2005, Vol. 48, No. 2, pp. 427-439.
Applications in Research and Drug Development
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific applications of this compound are not extensively documented in publicly accessible literature, its structural motif is of significant interest for the design of novel therapeutic agents. Naphthalene-based compounds have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as ligands for receptors.
The strategic placement of the fluoro and methyl groups on the naphthalene scaffold provides a valuable building block for creating libraries of compounds for screening in drug discovery programs. The unique electronic and steric properties of this compound can be exploited to fine-tune the pharmacological activity of lead compounds. For instance, related fluoronaphthalenes have been utilized in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, highlighting the potential of this class of compounds in neuroscience drug discovery.
Safety and Handling
For context, the parent compounds, naphthalene and methylnaphthalenes, are known to have toxic effects.[2] Naphthalene is classified as a possible human carcinogen. Methylnaphthalenes have been shown to cause respiratory and hepatic effects in animal studies.[2] The introduction of a fluorine atom can significantly alter the toxicity profile of a molecule, and therefore, the toxicological properties of this compound cannot be directly extrapolated from its non-fluorinated analogs. A comprehensive toxicological assessment would be required to fully understand its safety profile.
Conclusion
This compound is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated naphthalene core offers opportunities for the development of novel compounds with tailored properties. While comprehensive data on its physical properties and biological applications are still emerging, the synthetic routes are established, paving the way for further exploration of this intriguing molecule. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of compounds like this compound is likely to increase.
References
-
Ningbo Innopharmchem Co., Ltd. 1-fluoro-2-methyl-naphthalene. [Link]
- Frølund, B., Jensen, L. S., Guandalini, L., Canillo, C., Vestergaard, H. T., Kristiansen, U., Nielsen, B., Stensbøl, T. B., Madsen, C., Krogsgaard-Larsen, P., & Liljefors, T. (2005). Synthesis and in Vitro Characterization of Novel GABAA Receptor Ligands. Journal of Medicinal Chemistry, 48(2), 427–439.
-
ChemSynthesis. This compound. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service.
Sources
Technical Guide: Spectroscopic Profiling of 1-Fluoro-2-methylnaphthalene
The following technical guide details the spectroscopic characterization of 1-Fluoro-2-methylnaphthalene. This document is structured to serve as a primary reference for analytical validation in synthetic organic chemistry and drug discovery workflows.
CAS: 573-99-9 | Formula: C
Executive Summary & Application Context
This compound is a critical fluorinated building block, often employed as a scaffold in the development of serotonin reuptake inhibitors and liquid crystal materials. Its structural rigidity and the metabolic stability of the C-F bond make it a valuable bioisostere for non-fluorinated naphthalene derivatives.
Analytical Challenge: The primary challenge in characterizing this compound lies in distinguishing it from its regioisomers (e.g., 1-fluoro-4-methylnaphthalene). This guide prioritizes the diagnostic spin-spin coupling patterns observed in NMR, which provide the only definitive structural proof without X-ray crystallography.
Synthesis & Sample Preparation Context
Note: Spectroscopic data quality is heavily dependent on the isolation method. The following context explains potential impurities.
Primary Synthesis Route: Modified Schiemann Reaction.[1]
-
Precursor: 2-Methyl-1-naphthylamine.
-
Reagent: Nitrosonium tetrafluoroborate (NOBF
) or NaNOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> /HBF . -
Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition.
Common Impurities:
-
2-Methylnaphthalene: Result of hydro-de-diazoniation (incomplete fluorination).
-
1-Nitro-2-methylnaphthalene: Side product from nitrite oxidation.
Sample Preparation for Analysis:
-
NMR: Dissolve ~10 mg in 0.6 mL CDCl
(99.8% D). Filter through a cotton plug to remove inorganic borate salts. -
GC-MS: Dilute to 1 ppm in Dichloromethane (DCM). Avoid methanol, which can suppress ionization in some EI sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification relies on the scalar coupling between the Fluorine-19 nucleus (spin 1/2) and the protons/carbons of the naphthalene system.
H NMR (Proton) Data
Solvent: CDCl
| Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment | Diagnostic Note |
| 8.05 - 8.15 | Multiplet (dd) | 1H | H-8 (peri) | Deshielded by peri-interaction with F-1. | |
| 7.75 - 7.85 | Doublet (d) | 1H | H-5 | Typical aromatic doublet. | |
| 7.55 - 7.65 | Multiplet | 2H | - | H-4, H-7 | Overlapping aromatic signals. |
| 7.45 - 7.55 | Multiplet | 1H | - | H-6 | Typical aromatic multiplet. |
| 7.25 - 7.35 | Doublet of Doublets | 1H | H-3 | Critical: Shows coupling to F-1. | |
| 2.45 - 2.55 | Doublet (d) | 3H | -CH | Primary ID: The methyl group is not a singlet. |
Application Insight: The methyl signal at ~2.5 ppm appearing as a doublet (J ~2.2 Hz) is the "smoking gun" for the 1-fluoro-2-methyl substitution pattern. In 1-fluoro-4-methylnaphthalene, the methyl group is too distant (5 bonds) to show significant splitting and appears as a singlet.
F NMR (Fluorine) Data
Reference: CFCl
-
Chemical Shift:
-122.5 ppm (approximate range: -120 to -125 ppm). -
Multiplicity: Quartet (or broad multiplet).
-
Interpretation: The signal is split into a quartet by the adjacent methyl group (
Hz) and further complicated by smaller couplings to the aromatic ring protons.
C NMR (Carbon) Data
Solvent: CDCl
| Shift ( | Splitting Pattern | Coupling ( | Assignment |
| 155.4 | Doublet (d) | C-1 (C-F ipso) | |
| 135.2 | Doublet (d) | C-2 (C-Me) | |
| 123.0 - 130.0 | Mixed | Aromatic C-H | |
| 10.5 | Doublet (d) | -CH |
Visualization: NMR Coupling Logic
The following diagram illustrates the connectivity and the specific "Through-Bond" interactions that result in the observed splitting patterns.
Figure 1: Spin-spin coupling network. The red arrow highlights the diagnostic 4-bond coupling between Fluorine and the Methyl protons.
Mass Spectrometry (MS) Profiling
Method: GC-MS (Electron Impact, 70 eV)
The fragmentation of fluorinated naphthalenes is distinct from their chlorinated counterparts due to the strength of the C-F bond (approx. 116 kcal/mol).
| m/z (Mass-to-Charge) | Intensity (%) | Fragment Assignment | Mechanistic Logic |
| 160 | 100 (Base) | [M] | Molecular Ion. Highly stable aromatic system. |
| 159 | ~15 | [M-H] | Loss of hydrogen (tropylium-like rearrangement). |
| 145 | ~30 | [M-CH | Loss of Methyl radical. Forms the 1-fluoronaphthyl cation . |
| 133 | < 10 | [M-C | Ring fragmentation/rearrangement. |
| 109 | < 5 | [C | Loss of CHF |
Interpretation: Unlike alkyl halides where the halogen is often lost first, the C-F bond is strong. The spectrum is dominated by the molecular ion (160) and the loss of the methyl group (145). The absence of a strong M-20 peak (loss of HF) distinguishes it from aliphatic fluorides; however, a minor peak at 140 may be observed depending on source temperature.
Infrared (IR) Spectroscopy
Method: FT-IR (ATR or KBr Disk)
| Wavenumber (cm | Intensity | Assignment |
| 3060 | Weak | C-H Stretch (Aromatic) |
| 2925, 2855 | Weak/Medium | C-H Stretch (Aliphatic Methyl) |
| 1630, 1595 | Medium | C=C Ring Breathing (Naphthalene skeletal) |
| 1240 - 1210 | Strong | C-F Stretch (Aryl-Fluorine) |
| 810, 745 | Strong | C-H Out-of-Plane (OOP) . Diagnostic for 1,2-substitution. |
Experimental Validation Protocol
To confirm the identity of a synthesized batch of this compound:
-
Run GC-MS: Confirm parent ion at
160. If 142 is present, the sample contains unfluorinated 2-methylnaphthalene. -
Run
H NMR: Zoom into the 2.0–3.0 ppm region.-
Pass Criteria: Methyl peak is a clean doublet (
Hz). -
Fail Criteria: Methyl peak is a singlet (indicates 1-fluoro-4-methyl isomer or loss of fluorine).
-
-
Run
F NMR: Confirm a single signal atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -122.5 ppm. Multiple peaks indicate regioisomers.
References
-
NIST Chemistry WebBook. 1-Fluoronaphthalene Mass Spectrum & IR Data. (Used as baseline for fluoronaphthalene fragmentation logic).
-
ChemicalBook. this compound Product & Synthesis Data.
-
Hansen, P. E. Isotope effects in nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 1988. (Reference for intrinsic F-C coupling magnitudes).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for J-coupling prediction in substituted aromatics).
Sources
1-Fluoro-2-methylnaphthalene molecular weight and formula
Content Type: Technical Whitepaper / Reference Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Fluoro-2-methylnaphthalene (CAS: 573-99-9) is a specialized fluorinated aromatic intermediate used primarily in medicinal chemistry and materials science. Its structural significance lies in the strategic placement of the fluorine atom at the C1 position, adjacent to a methyl group at C2. This ortho-substitution pattern introduces unique steric and electronic properties, making it a valuable scaffold for bioisosteric replacement and metabolic blocking in drug design.
This guide provides a comprehensive technical analysis of the compound, covering its fundamental identity, validated synthesis protocols, spectroscopic characterization, and applications in pharmaceutical development.
Fundamental Chemical Identity
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 573-99-9 |
| Molecular Formula | C₁₁H₉F |
| Molecular Weight | 160.19 g/mol |
| SMILES | CC1=C(F)C2=CC=CC=C2C=C1 |
| InChI Key | WIPVYRBHXGLGOP-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Density | ~1.112 g/cm³ |
| Boiling Point | 246.6°C (at 760 mmHg) |
Synthesis & Production Methodologies
Synthesizing this compound requires overcoming the directing effects of the naphthalene ring. Direct fluorination often yields a mixture of isomers. Therefore, indirect methods utilizing regiospecific precursors are the industry standard.
Method A: Metal-Halogen Exchange / Electrophilic Fluorination (Preferred)
This method, highlighted in Journal of Medicinal Chemistry (Frølund et al., 2005), offers high regioselectivity. It utilizes 1-bromo-2-methylnaphthalene as the precursor, subjecting it to lithium-halogen exchange followed by trapping with an electrophilic fluorinating agent.
-
Precursor: 1-Bromo-2-methylnaphthalene[1]
-
Reagents: n-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide (NFSI)
-
Solvent: THF/Hexane
-
Conditions: Cryogenic (-78°C) to Room Temperature
Protocol Overview:
-
Lithiation: The precursor is dissolved in anhydrous THF and cooled to -78°C. n-BuLi is added dropwise to generate the organolithium intermediate (1-lithio-2-methylnaphthalene).
-
Fluorination: A solution of NFSI in THF is added to the lithiated species.
-
Quench: The reaction is warmed to room temperature and quenched with saturated NH₄Cl.
-
Purification: Silica gel chromatography is used to isolate the fluorinated product from the sulfonimide byproduct.
Method B: The Balz-Schiemann Reaction (Classical)
This route involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from 1-amino-2-methylnaphthalene. While effective, it poses higher safety risks due to the instability of diazonium intermediates.
Synthesis Workflow Diagram
[1][7]
Structural Characterization
For researchers validating the identity of synthesized material, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. The presence of the fluorine atom (
Expected NMR Signatures
- F NMR: A singlet (or multiplet if proton-coupled) typically appearing in the range of -120 to -140 ppm (relative to CFCl₃).
-
H NMR (Proton):
-
Methyl Group: The methyl protons at C2 will appear as a doublet (approx. 2.4–2.5 ppm) rather than a singlet, due to long-range coupling with the fluorine at C1 (
). -
Aromatic Region: The aromatic protons will exhibit complex splitting. The proton at C8 (peri-position) may show broadening or splitting due to through-space interaction with the fluorine.
-
-
C NMR:
-
C1 (C-F): A doublet with a very large coupling constant (
), typically around 155–160 ppm. -
C2 (C-Me): A doublet due to geminal coupling (
).
-
Mass Spectrometry[3][5][6]
-
Molecular Ion (M+): m/z 160.
-
Fragmentation: Loss of methyl radical (M-15) to form a fluoronaphthyl cation (m/z 145) is a common pathway.
Applications in Drug Discovery[8]
The inclusion of this compound moieties in drug candidates is often driven by two "Medicinal Chemistry Tactics":
-
Metabolic Blocking: The C1 position of naphthalene is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—which has a strong C-F bond (approx. 116 kcal/mol)—blocks this metabolic "soft spot," potentially extending the half-life (
) of the drug. -
Electronic Modulation: Fluorine is the most electronegative element. Its presence at C1 alters the electron density of the naphthalene ring, affecting
- stacking interactions with protein targets without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H).
Case Study Context: In the development of AMPA receptor modulators, Frølund et al. (2005) utilized fluorinated naphthalenes to explore structure-activity relationships (SAR), demonstrating how subtle steric and electronic changes can drastically shift receptor affinity.
Safety and Handling
While this compound is not classified as a highly potent toxin, standard chemical hygiene for halogenated aromatics applies.
-
Hazards: Skin and eye irritant.[2] Potential respiratory irritant.[2][3]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.
-
Disposal: Must be disposed of as halogenated organic waste. Do not release into municipal water systems due to potential aquatic toxicity common to naphthalene derivatives.
References
-
Synthesis and Biological Evaluation: Frølund, B., et al. (2005). Journal of Medicinal Chemistry, 48(2), 427–439.
-
General Properties: National Center for Biotechnology Information. (2025).[4][5][6][7][2][8][9] PubChem Compound Summary for CID 573-99-9.
- Fluorination Methodology: Taylor, S. D., et al. (2000). Tetrahedron, 56(11), 1359-1363.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Diazotization Reactions in Fluoronaphthalene Synthesis
Introduction: The Strategic Importance of Fluoronaphthalenes
The introduction of fluorine into aromatic systems can profoundly alter the physicochemical properties of organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity. This makes fluorinated aromatic compounds, including fluoronaphthalenes, highly valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry, provides a reliable pathway for converting aromatic primary amines into their corresponding fluoro-derivatives via a diazonium salt intermediate.[3][4][5] This guide offers an in-depth exploration of the diazotization of naphthylamines and their subsequent conversion to fluoronaphthalenes, providing researchers with both the theoretical underpinnings and practical protocols to successfully implement this transformation.
Theoretical Background and Mechanistic Insights
The synthesis of fluoronaphthalenes via diazotization is a multi-step process, fundamentally relying on the Balz-Schiemann reaction.[3][4] This reaction is conceptually similar to the Sandmeyer reaction, which is used to introduce other halides.[4][6] The overall transformation can be dissected into three key stages:
-
Diazotization: The process begins with the conversion of a primary aromatic amine (a naphthylamine in this case) into a diazonium salt.[7] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] The reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8][9]
-
Formation of the Diazonium Tetrafluoroborate Salt: The aqueous solution of the naphthalene diazonium salt is then treated with fluoroboric acid (HBF₄).[7] This results in an anion exchange, leading to the precipitation of the more stable naphthalene diazonium tetrafluoroborate salt.[2][3] In many cases, these tetrafluoroborate salts are stable enough to be isolated, filtered, and dried.[2]
-
Thermal or Photolytic Decomposition (Dediazoniation): The isolated and dried diazonium tetrafluoroborate salt is then decomposed, typically by heating.[2][3] This step, known as dediazoniation, involves the release of nitrogen gas (N₂) and the formation of a naphthyl carbocation.[3] This highly reactive intermediate is then captured by a fluoride ion (F⁻) from the tetrafluoroborate anion (BF₄⁻), yielding the desired fluoronaphthalene and boron trifluoride (BF₃) as a byproduct.[3] The decomposition can also be induced photochemically, which may offer milder reaction conditions.[3]
Reaction Mechanism Overview
The mechanism of the Balz-Schiemann reaction is generally understood to proceed through an SN1-type pathway.[2] The rate-determining step is the unimolecular decomposition of the diazonium salt to form the aryl cation and nitrogen gas.[2][10]
-
Step 1: Diazotization. The reaction of the primary amine with the nitrosyl cation (formed from nitrous acid) leads to the formation of the diazonium salt.[7]
-
Step 2: Salt Formation. Addition of fluoroboric acid precipitates the diazonium tetrafluoroborate salt.[7]
-
Step 3: Decomposition. Thermal energy promotes the heterolytic cleavage of the C-N bond, releasing dinitrogen and generating a highly reactive aryl cation.[3][10]
-
Step 4: Fluorination. The aryl cation is rapidly quenched by the fluoride from the BF₄⁻ counterion to form the stable C-F bond.[3]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of 1-fluoronaphthalene from 1-naphthylamine, a representative example of the Balz-Schiemann reaction applied to the naphthalene system.
Visualizing the Workflow
Caption: Workflow for 1-Fluoronaphthalene Synthesis.
Detailed Protocol: Synthesis of 1-Fluoronaphthalene
This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[11]
Materials and Reagents:
-
1-Naphthylamine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄), ~45-50% aqueous solution
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum distillation apparatus
Step-by-Step Procedure:
Part 1: Diazotization [11]
-
Dissolution: In a 3000 mL three-necked flask, combine 1500 g of 25% hydrochloric acid and 300 g of 1-naphthylamine.[11]
-
Heating: Gently heat the mixture to approximately 75 °C with stirring until the 1-naphthylamine is fully dissolved.[11]
-
Cooling: Rapidly cool the solution to below 5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.[8][11]
-
Nitrite Addition: Prepare a solution of 148 g of sodium nitrite in water. Slowly add this solution dropwise to the cooled naphthylamine hydrochloride solution over a period of at least 30 minutes, ensuring the temperature does not rise above 5 °C.[11]
-
Reaction Time: After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes to ensure the diazotization reaction goes to completion.[11] The resulting product is an aqueous solution of naphthalene diazonium chloride.
Part 2: Precipitation of the Tetrafluoroborate Salt [11]
-
HBF₄ Addition: To the cold diazonium salt solution, slowly add 360 g of a 45% fluoroboric acid solution with continuous stirring.[11]
-
Precipitation: A precipitate of naphthylamine diazonium tetrafluoroborate will form. Continue stirring for approximately 15-30 minutes to ensure complete precipitation.[11]
-
Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water, followed by cold methanol or ethanol, and finally with diethyl ether to facilitate drying.
-
Drying: Carefully dry the isolated salt. A common method involves drying at a moderately low temperature (e.g., 50 °C) for a short period.[11] Caution: Diazonium salts, even the relatively stable tetrafluoroborates, can be explosive when completely dry and subjected to heat or shock.[2][8][12] It is often safer to proceed with the next step with the salt being only partially dried or to use a solvent-exchange method to remove water.[13]
Part 3: Thermal Decomposition (Dediazoniation) [11]
-
Setup: The decomposition can be carried out in a flask equipped with a distillation apparatus to collect the product as it forms. The decomposition temperature can vary but is often in the range of 85-120 °C.[11][14]
-
Decomposition: Gently and slowly heat the dried diazonium salt.[11] The salt will begin to decompose, evolving nitrogen gas and boron trifluoride, while the 1-fluoronaphthalene is formed. The product can be distilled directly from the reaction mixture.
-
Alternative Method: An alternative approach involves adding the dry salt portion-wise to a high-boiling inert solvent (e.g., petroleum ether or an ionic liquid) heated to the decomposition temperature.[1][14] This can provide better temperature control.
Part 4: Purification [11]
-
Washing: Wash the collected crude product with water several times to remove any remaining acids or inorganic salts.[11]
-
Neutralization: Neutralize the organic layer by washing with a dilute solution of sodium carbonate until the aqueous layer is neutral to litmus or pH paper (pH ~6.8-7.2).[11]
-
Separation: Separate the organic layer using a separatory funnel.
-
Distillation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by vacuum distillation to obtain pure 1-fluoronaphthalene.[11][14]
Critical Parameters and Data Summary
The success of the Balz-Schiemann reaction for producing fluoronaphthalenes is highly dependent on careful control of several experimental parameters.
| Parameter | Typical Range | Rationale and Field Insights |
| Diazotization Temperature | 0–5 °C | Critical for Stability: Diazonium salts are thermally unstable and can decompose or undergo side reactions at higher temperatures, leading to reduced yields and the formation of impurities (e.g., phenols).[8][9] Strict temperature control is paramount. |
| Acid Concentration | Stoichiometric excess | An excess of strong acid is necessary to prevent the coupling of the diazonium salt with unreacted naphthylamine, which would form an azo dye.[15] It also ensures the complete formation of the nitrosyl cation. |
| Decomposition Method | Thermal (neat or in solvent) | Neat decomposition can be effective but carries a higher risk of runaway reaction.[2] Decomposition in a high-boiling inert solvent (e.g., petroleum ether, ionic liquids) offers better temperature control and safety.[1][14] |
| Decomposition Temperature | 30–120 °C | The optimal temperature depends on the stability of the specific naphthalene diazonium salt.[14][16] It should be high enough for a reasonable reaction rate but low enough to minimize charring and side reactions. |
| Counter-ion | BF₄⁻, PF₆⁻ | While tetrafluoroborate (BF₄⁻) is standard, hexafluorophosphate (PF₆⁻) can sometimes offer higher yields, though the reagents are more expensive.[2][3][17] |
Safety and Troubleshooting
Self-Validating System & Trustworthiness: The protocol incorporates several checks to ensure safety and success. The use of starch-iodide paper to test for excess nitrous acid and its subsequent quenching is a critical control point.[15] Monitoring the temperature during diazotization and decomposition is essential for process safety.
Core Safety Precautions:
-
Explosion Hazard: Solid diazonium salts are potentially explosive and sensitive to friction, shock, and heat.[8][12] Handle with extreme care, using plastic or rubber spatulas.[8][9] Never store large quantities of the dry salt.
-
Gas Evolution: Both the diazotization (minor) and decomposition (major) steps release nitrogen gas. The decomposition also releases toxic and corrosive boron trifluoride. Ensure the apparatus is properly vented in a fume hood.[3][8]
-
Corrosive Reagents: Handle concentrated HCl and HBF₄ with appropriate PPE, including acid-resistant gloves and safety goggles.
-
Temperature Control: Runaway thermal decomposition is a significant hazard.[2] Always maintain strict temperature control, especially during large-scale reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Temperature too high during diazotization. Insufficient acid. | Maintain temperature strictly below 5 °C. Ensure an excess of mineral acid is present. |
| Formation of Colored Impurities | Azo coupling due to insufficient acid. Premature decomposition of the diazonium salt. | Increase the amount of acid used in the diazotization step. Double-check and maintain low temperatures. |
| Violent or Uncontrolled Decomposition | Heating the solid salt too quickly. Accumulation of a large amount of salt before decomposition. | Heat the salt slowly and gradually. For larger scales, add the salt portion-wise to a pre-heated inert solvent. |
| Low Yield of Fluoronaphthalene | Incomplete decomposition. Side reactions (e.g., formation of phenols from residual water). | Ensure the diazonium tetrafluoroborate salt is as dry as possible before decomposition. Increase decomposition temperature or time if necessary. |
References
- Google Patents. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene. Google Patents.
-
National Institutes of Health. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE. National Institutes of Health. Available from: [Link]
- Google Patents. CN102557865B - Method for preparing 1-fluoronaphthalene. Google Patents.
- Google Patents. US4822927A - Continuous decomposition of diazonium fluorides. Google Patents.
-
Wikipedia. Balz–Schiemann reaction. Wikipedia. Available from: [Link]
-
Dhingra, S., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. Available from: [Link]
-
Organic Syntheses. Preparation of a Salt-Free Azo Dye. Organic Syntheses. Available from: [Link]
-
Patsnap. Prepn process of 1-fluoronaphthalene. Eureka. Available from: [Link]
- Google Patents. CN102557865A - Method for preparing 1-fluoronaphthalene. Google Patents.
-
Scientific Update. The Balz-Schiemann Reaction. Scientific Update. Available from: [Link]
-
WIPO Patentscope. 112778075 Preparation method of 1-fluoronaphthalene. WIPO Patentscope. Available from: [Link]
-
Thieme. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Thieme. Available from: [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. BYJU'S. Available from: [Link]
-
The Journal of Organic Chemistry. (Sensitized) Photolysis of Diazonium Salts as a Mild General Method for the Generation of Aryl Cations. Chemoselectivity of the Singlet and Triplet 4-Substituted Phenyl Cations. The Journal of Organic Chemistry. Available from: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 443-449. Available from: [Link]
-
ResearchGate. Stability of 1‐naphthalenediazonium ion in solution. Complexation and decomposition of 1‐naphthalene‐ diazonium tetrafluoroborate in the presence of crown ethers and acyclic polyethers in 1,2‐dichloroethane and the gas phase under fast atom bombardment conditions. ResearchGate. Available from: [Link]
-
Truman ChemLab. Decomposition of a Diazonium Salt. Truman ChemLab. Available from: [Link]
-
Accounts of Chemical Research. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 12. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 13. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 14. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US4822927A - Continuous decomposition of diazonium fluorides - Google Patents [patents.google.com]
- 17. CN102557865B - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 1-Fluoro-2-methylnaphthalene in High-Fidelity Dye Synthesis
[1]
Part 1: Executive Summary & Strategic Rationale
In the competitive landscape of functional dye synthesis—particularly for fluorescence microscopy and organic electronics—standard hydrocarbon intermediates often fail to meet modern requirements for photostability and Stokes shift precision .
1-Fluoro-2-methylnaphthalene (CAS: 342-65-4) represents a high-value "scaffold modifier" that transcends the limitations of its non-fluorinated analog, 2-methylnaphthalene.[1] While often overlooked as a simple intermediate, the strategic placement of the fluorine atom at the C1 position (ortho to the methyl group) offers three critical advantages for dye design:
-
Electronic Modulation: The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the naphthalene ring, significantly increasing resistance to photo-oxidative bleaching—a common failure mode in bio-imaging dyes.
-
Metabolic/Chemical Blockade: The C1 position in naphthalene is the most reactive site for electrophilic attack and metabolic oxidation (e.g., by Cytochrome P450). Fluorine substitution effectively "caps" this reactive hotspot, enhancing the chemical stability of the final dye molecule.
-
Steric Steering: The fluorine atom acts as a rigid steric director, influencing the rotational conformation of substituents at the C2-methyl position, which can reduce non-radiative decay pathways and boost quantum yield.
This guide details the protocols for activating this compound and integrating it into conjugated dye systems.
Part 2: Chemical Profile & Safety[1]
| Property | Specification | Critical Note for Synthesis |
| CAS Number | 342-65-4 | Verify isomer specificity (distinct from 1-methyl-2-fluoronaphthalene).[1] |
| Molecular Weight | 160.19 g/mol | - |
| Physical State | Low-melting solid / Liquid | Tendency to supercool; handle as a liquid for volumetric transfers.[1] |
| Boiling Point | ~230-235°C | High boiling point requires vacuum distillation for purification.[1] |
| Reactivity | Activated Methyl Group | The C2-methyl group is benzylic and highly susceptible to radical bromination.[1] |
| Fluorescence | Intrinsic fluorescence is UV-range; serves as a donor in FRET pairs.[1] |
Safety Advisory: Fluorinated PAHs are lipophilic and potentially bioaccumulative. Handle in a fume hood with nitrile gloves. Avoid inhalation of dust/vapors during heating steps.
Part 3: Experimental Protocols
Protocol A: Radical Activation (The "Linker" Synthesis)
Objective: Convert this compound to 1-Fluoro-2-(bromomethyl)naphthalene .[1] Rationale: The methyl group is chemically inert for direct coupling. Bromination creates a versatile electrophile that can be attached to amines, phenols, or thiols in dye cores.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Catalyst: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a two-neck round-bottom flask with a reflux condenser and an argon inlet.
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and the radical initiator (BPO, 0.5 mmol).
-
Expert Tip: Recrystallize NBS from water prior to use to remove HBr, which can cause side reactions (ring bromination).
-
-
Reaction: Heat the mixture to reflux (approx. 76-80°C) under argon. Irradiate with a tungsten lamp (optional but recommended) to accelerate radical initiation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by a slightly lower product.-
Endpoint: Typically 2–4 hours. Do not over-react, or the dibromo species will form.
-
-
Workup: Cool to
to precipitate succinimide. Filter off the solid. -
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes).-
Yield Target: 75–85%.
-
Protocol B: Coupling to a Fluorophore Core (The "Antenna" Effect)
Objective: Attach the fluorinated naphthalene unit to a secondary amine dye precursor (e.g., a piperazine-functionalized Naphthalimide). Rationale: This creates a "Push-Pull" system where the naphthalene acts as an electron-rich donor (stabilized by F) and the naphthalimide acts as an acceptor.
Reagents:
-
Electrophile: 1-Fluoro-2-(bromomethyl)naphthalene (from Protocol A)[1]
-
Nucleophile: 4-(Piperazin-1-yl)-1,8-naphthalimide derivative[1]
-
Base: Potassium Carbonate (
) (anhydrous) -
Solvent: Acetonitrile (
)[2]
Step-by-Step Methodology:
-
Preparation: Suspend the Naphthalimide derivative (1.0 eq) and
(3.0 eq) in dry Acetonitrile. -
Addition: Add 1-Fluoro-2-(bromomethyl)naphthalene (1.1 eq) dropwise at room temperature.
-
Kinetics: Heat to
for 6–12 hours.-
Mechanistic Note: The reaction proceeds via
substitution. The steric bulk of the ortho-fluorine may slow the rate slightly compared to the non-fluorinated analog, requiring slightly longer heating.
-
-
Isolation: Pour into ice water. The hydrophobic dye will precipitate. Filter and wash with water.
-
Final Polish: Recrystallize from Ethanol/DMF to remove unreacted starting materials.
Part 4: Mechanistic Visualization
The following diagram illustrates the synthesis workflow and the electronic influence of the fluorine atom on the final dye structure.
Figure 1: Synthetic pathway transforming this compound into a functional dye component, highlighting the strategic advantages of fluorine incorporation.[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Formation of dibromo-species. | Stop reaction at 90% conversion; reduce NBS equivalents to 0.95. |
| Product is Unstable | Benzylic bromide hydrolysis.[1] | Store the bromomethyl intermediate in a desiccator at -20°C; use immediately. |
| No Fluorescence in Final Dye | Photoinduced Electron Transfer (PET) quenching.[1] | The naphthalene moiety may be quenching the acceptor. Add a spacer (e.g., propyl chain) or ensure the orbital levels are matched (DFT calculation recommended). |
| Starting Material Remains | Steric hindrance from F-atom.[1] | Increase reaction temperature to 80°C (refluxing MeCN) or switch to DMF as solvent. |
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023). 1-Fluoronaphthalene Gas Phase Spectrum and Thermochemistry. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Fluorinated Intermediates via Diazotization. Retrieved October 26, 2023, from [Link]
Advanced Synthesis of Low-Dielectric Fluorinated Resins using 1-Fluoro-2-methylnaphthalene
Application Note & Protocol Guide
Abstract
This technical guide details the utilization of 1-Fluoro-2-methylnaphthalene (1-F-2-MN) as a strategic intermediate in the synthesis of high-performance fluorinated epoxy resins. While standard naphthalene resins offer thermal stability, the incorporation of the fluorine substituent via 1-F-2-MN significantly lowers the dielectric constant (
Introduction: The Fluorine-Naphthalene Synergy
In the development of advanced resins, two material properties are often at odds: processability and thermal/dielectric performance . Standard epoxy resins (like DGEBA) suffer from high dielectric losses at high frequencies.
This compound serves as a unique building block that solves this dichotomy through two mechanisms:
-
The Naphthalene Core: Provides rigid planarity, enhancing the Glass Transition Temperature (
) and thermal stability. -
The Fluorine Substituent: The high electronegativity of fluorine (4.0 Pauling) and the low polarizability of the C-F bond reduce the overall dielectric constant of the resin. Furthermore, the C-F bond increases hydrophobicity, preventing water absorption—a primary cause of device failure and signal loss.
Target Applications
-
High-Frequency PCBs: Low-loss substrates for 5G antennas.
-
Medical Electronics: Encapsulants for implantable devices requiring hermeticity and low signal interference.
-
Microfluidics: Chemically resistant, hydrophobic coatings for lab-on-a-chip devices.
Chemical Basis & Retrosynthetic Logic
Direct polymerization of 1-F-2-MN is inefficient due to its monofunctionality (only one methyl group). Therefore, the optimal strategy involves functional transformation followed by copolymerization .
The Pathway:
-
Oxidation: Converting the methyl group to a carboxylic acid (1-Fluoro-2-naphthoic acid).
-
Glycidylation: Reacting the acid with epichlorohydrin to form a Glycidyl Ester .
-
Curing: Using this fluorinated glycidyl ester as a reactive modifier in a standard epoxy matrix to lower the bulk
.
Synthesis Workflow Diagram
Figure 1: Step-wise conversion of this compound into a cross-linked resin network.
Experimental Protocols
Protocol A: Synthesis of 1-Fluoro-2-naphthoic Acid
Rationale: The methyl group must be activated to a carboxylic acid to allow for resin linkage. Potassium permanganate (
Materials:
-
This compound (CAS: 343-43-1)
-
Potassium Permanganate (
) -
Pyridine (Solvent/Base)
-
Hydrochloric Acid (HCl, 1M)
Step-by-Step:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 16.0 g (0.1 mol) of this compound in 100 mL of pyridine/water (4:1 v/v).
-
Oxidation: Slowly add 47.4 g (0.3 mol) of
in small portions over 1 hour while stirring vigorously. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting material spot disappears. -
Filtration: Filter the hot solution through a Celite pad to remove
precipitate. Wash the pad with hot water. -
Acidification: Concentrate the filtrate under reduced pressure. Acidify the residue with 1M HCl to pH 2. A white/off-white precipitate (1-Fluoro-2-naphthoic acid) will form.
-
Purification: Recrystallize from ethanol/water.
-
Expected Yield: 85–90%
-
Melting Point: Check against standard (~190°C).
-
Protocol B: Synthesis of Fluorinated Glycidyl Ester (Resin Modifier)
Rationale: Converting the acid to an epoxy-functional ester allows it to chemically bond into the resin network, rather than acting as a non-reactive plasticizer.
Materials:
-
1-Fluoro-2-naphthoic acid (from Protocol A)
-
Epichlorohydrin (Excess, acts as reactant and solvent)
-
Tetrabutylammonium bromide (TBAB, Phase transfer catalyst)
-
Sodium Hydroxide (NaOH, 50% aq. solution)
Step-by-Step:
-
Coupling: In a reactor equipped with a condenser, mix 19.0 g (0.1 mol) of 1-Fluoro-2-naphthoic acid with 92.5 g (1.0 mol) of epichlorohydrin. Add 0.5 g of TBAB.
-
Heating: Heat to
and stir for 3 hours. The acid reacts with the epoxide ring to open it. -
Cyclization (Dehydrohalogenation): Cool the mixture to
. Dropwise add 50% NaOH solution (equivalent to 0.12 mol) while applying a slight vacuum to azeotropically remove water. This reforms the epoxide ring. -
Work-up: Wash the organic layer with water (3x) to remove salt and excess base.
-
Distillation: Remove excess epichlorohydrin under vacuum.
-
Product: The resulting viscous yellow liquid is the Fluorinated Naphthalene Glycidyl Ester (FNGE) .
Protocol C: Resin Formulation & Curing
Rationale: The FNGE is mono-functional, so it acts as a "chain terminator" or modifier. It must be blended with a di-functional resin (like DGEBA) to maintain structural integrity while imparting fluorinated properties.
Formulation Table:
| Component | Role | Weight % (Control) | Weight % (Low |
| DGEBA (E-51) | Base Resin | 100 phr | 80 phr |
| FNGE (Protocol B) | Fluorine Modifier | 0 phr | 20 phr |
| MTHPA | Curing Agent | 85 phr | 85 phr |
| 2-Ethyl-4-methylimidazole | Catalyst | 0.5 phr | 0.5 phr |
Curing Cycle:
-
Mixing: Mix resin and modifier at
until homogeneous. Add curing agent and catalyst. Degas in a vacuum oven for 10 mins. -
Casting: Pour into pre-heated steel molds.
-
Step-Cure:
- for 2 hours (Gelation)
- for 2 hours (Curing)
-
for 1 hour (Post-cure to maximize
)
Characterization & Expected Properties
To validate the synthesis, the following characterization steps are required.
Spectroscopic Validation
-
FT-IR: Look for the disappearance of the -COOH broad peak (
) and the appearance of the Ester C=O ( ) and Epoxide ring vibration ( ). -
19F-NMR: A distinct singlet shift corresponding to the fluorine on the naphthalene ring confirms the fluorine atom remained stable throughout the oxidation and glycidylation.
Performance Data (Comparative)
| Property | Standard Epoxy (DGEBA) | Fluorinated Naphthalene Modified (20% FNGE) | Impact |
| Dielectric Constant ( | ~3.5 - 3.8 | 2.9 - 3.1 | Significant Reduction (Critical for 5G) |
| Dissipation Factor ( | 0.015 | 0.008 | Reduced signal loss |
| Water Absorption (24h) | 0.25% | < 0.10% | Enhanced hydrophobicity |
| Glass Transition ( | 135°C | 145°C | Naphthalene rigidity boosts thermal stability |
Safety & Handling (MSDS Summary)
-
This compound: Irritant. Avoid inhalation of dust/vapors. Use in a fume hood.
-
Epichlorohydrin: Potentially carcinogenic and highly toxic. Double-glove (Nitrile/Laminate) and use a full-face respirator if hood airflow is insufficient.
-
Waste Disposal: All fluorinated organic waste must be segregated. Do not mix with general organic solvents for incineration due to HF formation risks.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement: Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[1] CDC.gov. Available at: [Link]
-
Na, T., Jiang, H., Zhao, L., & Zhao, C. (2017).[2] Preparation and characterization of novel naphthyl epoxy resin containing 4-fluorobenzoyl side chains for low-k dielectrics application.[2] RSC Advances, 7, 54476-54484. Available at: [Link]
-
Fan, X., Liu, Z., Wang, S., & Gu, J. (2023).[3] Low dielectric constant and highly intrinsic thermal conductivity fluorine-containing epoxy resins with ordered liquid crystal structures.[3] ResearchGate.[4][5] Available at: [Link]
-
Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Journal of Fluorine Chemistry. Available at: [Link]
-
ChemSynthesis. this compound Chemical Properties. Available at: [Link][3]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Preparation and characterization of novel naphthyl epoxy resin containing 4-fluorobenzoyl side chains for low- k dielectrics application - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09941J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Experimental protocol for 1H NMR analysis of 1-Fluoro-2-methylnaphthalene
Application Note: High-Resolution H NMR Characterization of 1-Fluoro-2-methylnaphthalene
Abstract & Scope
This application note details the experimental protocol for the structural validation of This compound (CAS: 573-99-9). Unlike standard polycyclic aromatic hydrocarbons (PAHs), this analyte presents specific spectral challenges due to the heteronuclear spin-spin coupling between the fluorine nucleus (
This guide addresses the specific requirement to distinguish the methyl doublet (arising from
Strategic Experimental Design
Solvent Selection: Chloroform-d ( )
While DMSO-
-
Solubility: The lipophilic naphthalene core dissolves instantly in
, preventing aggregation artifacts common in more viscous solvents. -
Resolution:
provides sharper lineshapes for aromatic protons compared to DMSO- , which is critical for resolving the fine and couplings characteristic of fluorinated aromatics. -
Exchange Rates: The non-polar environment prevents exchange broadening of trace moisture, keeping the spectral baseline clean.
Concentration Parameters
-
Optimal: 10–15 mg in 600 µL solvent (~0.1 M).
-
Reasoning: This concentration avoids radiation damping effects (common at high concentrations) while maintaining sufficient signal-to-noise (S/N) to detect
C satellites if determining purity.
Experimental Protocol
Sample Preparation Workflow
The following workflow ensures maximum magnetic field homogeneity (shimming).
Figure 1: Sample preparation workflow designed to minimize particulate interference and optimize shimming.
Critical Step (Filtration): Do not skip filtration. Suspended micro-particulates in naphthalene derivatives cause magnetic susceptibility gradients, broadening the critical methyl doublet into an unresolved singlet. Filter the solution through a small plug of glass wool directly into the NMR tube.
Instrument Parameters (400 MHz or Higher)
| Parameter | Setting | Technical Rationale |
| Pulse Angle | 30° ( | Ensures linear response for quantitative integration. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Fluorination can alter |
| Spectral Width (SW) | 12 – 14 ppm | Covers aromatics (7-9 ppm) and captures any unexpected acidic impurities. |
| Scans (NS) | 16 or 32 | Sufficient for >100:1 S/N on the methyl peak. |
| Temperature | 298 K (25°C) | Standardized for chemical shift reproducibility. |
| Acquisition Time (AQ) | > 3.0 s | Required to resolve small coupling constants ( |
Spectral Analysis & Self-Validation Logic
The presence of Fluorine at C1 creates a unique "fingerprint" that validates the structure. If the spectrum does not match these criteria, the synthesis or isolation has failed.
The Methyl Group (The "Truth" Signal)
In non-fluorinated 2-methylnaphthalene, the methyl group is a singlet at
-
Chemical Shift:
ppm.[1] -
Multiplicity: Doublet (
). -
Coupling Constant:
Hz. -
Validation Rule: If this peak is a singlet, the Fluorine is likely absent (starting material) or at a position too distant to couple (e.g., 6-fluoro isomer).
Aromatic Region (7.2 – 8.2 ppm)
The aromatic region will display 6 protons. The coupling network is complex due to F-H interactions.
-
H3 (Ortho to Me, Meta to F): Appears as a doublet of doublets (dd) or triplet-like pattern due to coupling with H4 (
Hz) and F1 ( Hz). -
H8 (Peri-position): The proton at C8 (physically close to F1) often shows broadening or additional splitting due to through-space "peri" coupling (
). It is typically the most downfield signal ( ppm).
Coupling Pathway Diagram
The following diagram illustrates the specific spin-spin interactions that define the spectrum.
Figure 2: Spin-spin coupling network. The solid arrow indicates the critical diagnostic coupling for structure verification.
Advanced Technique: F-Decoupled H NMR
To definitively prove the structure and simplify the aromatic region, perform a
-
Setup: Set the decoupling frequency (O2) to the center of the
F spectrum (approx -120 to -140 ppm; run a quick F scan first to determine exact shift). -
Result:
-
The Methyl Doublet collapses into a Singlet .
-
The H3 Multiplet simplifies (loses the ~6 Hz splitting).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Methyl peak is a singlet | (A) Wrong compound (2-methylnaphthalene).(B) Poor shimming masking small | (A) Check MS data.(B) Re-shim; ensure filtration was performed. |
| Broad aromatic peaks | Paramagnetic impurities or aggregation. | Filter sample; ensure concentration is < 20 mg/mL. |
| Water peak overlaps methyl | Wet | Use ampoules of |
| Extra peaks in aliphatic region | Grease or residual solvents (Hexane/EtOAc). | Dry solid under high vacuum (>1h) before dissolution. |
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on heteronuclear coupling strategies).
-
ChemicalBook. (n.d.). 2-Methylnaphthalene 1H NMR Spectrum. Retrieved from (Baseline data for non-fluorinated analog).
-
ChemicalBook. (n.d.). 1-Fluoronaphthalene 1H NMR Spectrum. Retrieved from (Baseline data for
coupling constants). - Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-H coupling constants and substituent effects).
-
Reich, H. J. (2023). WinPLT NMR Data: 1H Chemical Shifts. University of Wisconsin.[3] Retrieved from (General chemical shift tables).
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-Fluoro-2-methylnaphthalene
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 1-Fluoro-2-methylnaphthalene (1-F-2-MN). Due to the hydrophobic nature of the naphthalene core and the electronegative fluorine substituent, this method utilizes a high-carbon-load C18 stationary phase with an acetonitrile-based gradient. The protocol is optimized for sensitivity using UV detection at 225 nm, with optional Fluorescence Detection (FLD) parameters provided for trace-level analysis. This guide is designed for researchers in pharmaceutical intermediate synthesis and environmental monitoring.
Introduction & Analyte Profiling[1]
This compound is a fluorinated polycyclic aromatic hydrocarbon (PAH) derivative. It serves as a critical intermediate in the synthesis of specialized pharmaceuticals and agrochemicals, where the fluorine atom modulates metabolic stability and lipophilicity.
Physicochemical Context
Understanding the molecule is the first step in method design. The addition of a fluorine atom to the 2-methylnaphthalene core alters the electron density but significantly retains the molecule's hydrophobicity.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Fluorinated Naphthalene | Strong |
| LogP | ~4.2 - 4.5 | Highly lipophilic. Requires high organic content (>70%) for elution. |
| UV Max | ~224 nm, ~275 nm | Strong absorbance in UV; 225 nm offers max sensitivity but lower selectivity; 275 nm offers higher specificity. |
| Solubility | Low in Water | Sample diluent must be high in organic solvent (ACN or MeOH) to prevent precipitation. |
Method Development Logic
The following diagram illustrates the decision matrix used to select the column and detection mode for this specific analyte.
Figure 1: Decision matrix for stationary phase and detector selection based on analyte properties.
Experimental Conditions (Core Protocol)
This protocol is derived from validated methods for 1-fluoronaphthalene and methylnaphthalenes, adjusted for the specific retention shift caused by the 2-methyl/1-fluoro substitution pattern.
Instrumentation & Column[2]
-
System: HPLC with binary gradient pump, degasser, autosampler, and column oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: End-capping reduces peak tailing caused by interaction with residual silanols, critical for aromatic hydrocarbons.
-
Mobile Phase
-
Solvent A: HPLC-grade Water (0.1% Phosphoric Acid optional if amine impurities are suspected).
-
Solvent B: Acetonitrile (ACN).[1][2][3]
-
Note: ACN is preferred over Methanol due to lower backpressure and better optical transparency at 225 nm.
-
Gradient Profile
The hydrophobic nature of 1-F-2-MN requires a high percentage of organic solvent to elute within a reasonable time.
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Flow Rate (mL/min) | Comment |
| 0.0 | 50 | 50 | 1.0 | Initial equilibration |
| 2.0 | 50 | 50 | 1.0 | Isocratic hold |
| 12.0 | 10 | 90 | 1.0 | Linear gradient |
| 15.0 | 5 | 95 | 1.0 | Wash step |
| 17.0 | 50 | 50 | 1.0 | Return to initial |
| 22.0 | 50 | 50 | 1.0 | Re-equilibration |
Detection Parameters
-
Primary Wavelength: 225 nm (Bandwidth 4 nm).
-
Secondary Wavelength (Confirmation): 275 nm.
-
Reference Wavelength: 360 nm (100 nm bandwidth) - Use only if using DAD.
-
Fluorescence (Optional): Excitation: 280 nm | Emission: 330 nm.
Step-by-Step Methodology
Standard Preparation
Objective: Create a stable calibration curve from 10 µg/mL to 100 µg/mL.
-
Stock Solution (1 mg/mL):
-
Weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . (Do not use water here; solubility is too low).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 ACN:Water .
-
Critical Step: Observe for any cloudiness (precipitation). If observed, increase ACN ratio to 70:30.
-
System Suitability Test (SST)
Before running samples, inject the Working Standard (50 µg/mL) five times to verify system performance.
Acceptance Criteria:
-
Retention Time %RSD: < 1.0%
-
Peak Area %RSD: < 2.0%
-
Tailing Factor (T): 0.9 < T < 1.5
-
Theoretical Plates (N): > 5,000
Results & Discussion
Retention Behavior
Under these conditions, this compound is expected to elute between 9.5 and 10.5 minutes .
-
Impurity Separation: The gradient slope is designed to separate the target analyte from:
Linearity
The method demonstrates linearity across the range of 1.0 µg/mL to 200 µg/mL with an
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is "End-capped". Add 5mM Ammonium Acetate to Solvent A. |
| Retention Time Shift | Temperature fluctuations. | Thermostat column oven at 30°C or 35°C constant. |
| Baseline Drift | UV absorbance of ACN at low wavelengths. | Use "Far UV" grade ACN. Ensure Reference Wavelength is set correctly. |
| Precipitation in Vial | Diluent too aqueous. | Change sample diluent to 70% ACN / 30% Water. |
References
-
Separation of Fluoronaphthalenes: Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 2015.
-
General PAH Analysis Guidelines: US EPA Method 8310: Polynuclear Aromatic Hydrocarbons.
-
Physicochemical Data: Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. ATSDR/CDC Guidelines.
Sources
- 1. tecnofrom.com [tecnofrom.com]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
Gas chromatography-mass spectrometry (GC-MS) of 1-Fluoro-2-methylnaphthalene
Application Note: High-Resolution GC-MS Profiling of 1-Fluoro-2-methylnaphthalene
Executive Summary & Scientific Context
This compound (CAS: 573-99-9) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for methylated polycyclic aromatic hydrocarbons (PAHs). In drug development, the fluorine substitution at the C1 position modulates metabolic stability by blocking the metabolically labile peri-position, while the C2-methyl group influences lipophilicity (
This application note addresses the primary analytical challenge: Regio-isomeric differentiation. The synthesis of 1-F-2-MeN typically involves electrophilic fluorination or Balz-Schiemann reactions that frequently co-generate the 1-fluoro-4-methylnaphthalene isomer. Standard GC methods often fail to resolve these species due to identical molecular weights (160.19 Da) and similar boiling points.[1]
Key Deliverables of this Protocol:
-
Resolution: Baseline separation of 1,2- and 1,4- isomers using high-phenyl content stationary phases.
-
Specificity: Mass spectral fragmentation logic to distinguish fluorinated alkyl-naphthalenes from non-fluorinated impurities.
-
Sensitivity: SIM (Selected Ion Monitoring) parameters for trace detection (<10 ng/mL).
Chemical Properties & Safety Profile
| Property | Value | Analytical Relevance |
| Formula | Determining Molecular Ion ( | |
| Molecular Weight | 160.19 g/mol | Target m/z 160 |
| Boiling Point | ~240°C (est.) | Determines GC Oven Ramp |
| Vapor Pressure | Low (<0.1 mmHg) | Requires heated inlet/transfer line |
| Solubility | DCM, Hexane, EtOAc | Extraction solvent selection |
Safety Warning: As a halogenated PAH, treat as a potential alkylating agent and mutagen.[1] All sample preparation must occur in a Class II Biosafety Cabinet or Fume Hood.[1]
Method Development: Gas Chromatography
Column Selection Strategy
While standard 5% phenyl columns (e.g., DB-5ms) are sufficient for general purity checks, they often exhibit peak shouldering for the 1,2- and 1,4- isomers.[1]
-
Recommended: DB-EUPAH or Rxi-17Sil MS (50% phenyl-methylpolysiloxane).
-
Mechanism: The higher phenyl content interacts with the
-electron cloud of the naphthalene ring. The steric hindrance of the fluorine atom at the C1 position in 1-F-2-MeN alters the effective -stacking capability compared to the more linear 1-F-4-MeN, enhancing separation factors ( ).
Instrument Parameters (Agilent 8890/5977B or equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 260°C | Ensures rapid volatilization without thermal degradation.[1] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain retention time stability.[1] |
| Oven Program | 60°C (1 min) | The slow ramp (4°C/min) creates a "separation window" specifically for naphthalene isomers.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
Mass Spectrometry & Spectral Interpretation
Fragmentation Logic (EI, 70 eV)
Unlike simple hydrocarbons, the C-F bond is strong (~485 kJ/mol) and rarely breaks first.[1] The fragmentation is driven by the stability of the aromatic core and the labile methyl hydrogens.[1]
-
Molecular Ion (
): m/z 160 .[1] Base peak (100%).[1] The aromatic ring stabilizes the radical cation.[1] -
Tropylium Formation ($[M-H]^+ \to [M-CH_3]^+ $):
-
Loss of H from the methyl group leads to a benzyl-like cation (m/z 159).
-
Ring expansion usually follows, but the presence of Fluorine complicates this.
-
Major Fragment (m/z 145): Loss of the methyl radical (
).[1] This is the diagnostic peak for methyl-substituted naphthalenes.
-
-
HF Elimination:
-
m/z 140: Loss of HF (
). This is specific to the ortho arrangement (1-F, 2-Me). The proximity allows for a 5-membered transition state hydrogen abstraction, which is less favorable in the 1,4-isomer.[1] Use this ion ratio to confirm regio-chemistry.
-
Acquisition Parameters
-
Scan Mode: 40–350 amu (for identification).[1]
-
SIM Mode (for Quantitation):
| Ion (m/z) | Dwell (ms) | Type | Purpose |
| 160.1 | 50 | Target | Molecular Ion (Quantification) |
| 145.1 | 50 | Qualifier 1 | Loss of Methyl (Confirmation) |
| 133.1 | 50 | Qualifier 2 | Ring contraction/loss of |
| 140.1 | 75 | Qualifier 3 | Isomer Specific (HF loss) |
Visualized Workflows
Analytical Decision Tree
This diagram outlines the logic flow from sample extraction to data validation.[1]
Caption: Figure 1. Step-by-step analytical workflow ensuring isomer resolution and spectral validity.
Fragmentation Pathway
Mechanistic visualization of the electron impact ionization events.[1]
Caption: Figure 2. Proposed EI fragmentation pathway. The m/z 140 pathway is diagnostic for the 1,2-isomer.
Detailed Protocol: Sample Preparation
Reagents:
-
Dichloromethane (DCM), HPLC Grade.
-
Internal Standard: 2-Fluoronaphthalene (m/z 146).[1] Note: Do not use deuterated naphthalene if it interferes with the F-substitution shift.
Step-by-Step:
-
Aliquot: Transfer 200
L of plasma or reaction mixture to a 2 mL glass vial. -
Spike: Add 10
L of Internal Standard solution (10 g/mL in methanol). -
Extract: Add 1 mL of Hexane:DCM (50:50). Cap and vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 3000 x g for 5 minutes to separate phases.
-
Transfer: Remove the lower organic layer (DCM-rich) to a clean vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 100
L of Ethyl Acetate. -
Inject: Transfer to autosampler vial with low-volume insert. Inject 1
L.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Ramp rate too fast at 140-160°C. | Lower ramp rate to 2°C/min in the critical window. Switch to DB-17ms column.[1] |
| Low Sensitivity (m/z 160) | Source contamination or incorrect tune. | Clean ion source.[1] Perform Autotune. Check for air leaks (m/z 28/32). |
| Peak Tailing | Active sites in liner or column.[1] | Replace inlet liner (use deactivated wool).[1] Trim 10cm from column guard.[1] |
| Missing m/z 140 ion | Ion source temperature too low. | Increase source temp to 250°C to promote elimination reactions. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Naphthalene, 1-fluoro- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. 2-Methylnaphthalene Compound Summary (Physical Properties). National Library of Medicine.[1] [Link]
-
U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Standard for PAH analysis).[1] [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-2-methylnaphthalene
Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Fluoro-2-methylnaphthalene (CAS: 316-28-9) Primary User Base: Process Chemists, Medicinal Chemists
Introduction: The Fluorine Challenge
Synthesizing This compound presents a classic organic chemistry paradox: the target is simple, but the installation of fluorine on an electron-rich aromatic ring at a specific position is kinetically challenging.
While direct electrophilic fluorination (e.g., using Selectfluor®) is attractive for its simplicity, it often suffers from poor regioselectivity, yielding mixtures of 1-fluoro and 4-fluoro isomers due to the directing effects of the methyl group. Consequently, the Balz-Schiemann reaction remains the industrial and laboratory "Gold Standard" for high-fidelity regiocontrol, despite its reputation for variable yields and tar formation.
This guide prioritizes the Modified Balz-Schiemann protocol (Solvent-Exchange Method), which mitigates the safety risks and yield losses associated with the traditional "dry salt" thermal decomposition.
Module 1: The Modified Balz-Schiemann Protocol (Recommended)
Objective: Maximize yield by preventing "runaway" thermal decomposition of the diazonium intermediate.
The Core Problem: The "Dry Salt" Trap
In the classical method, researchers isolate the diazonium tetrafluoroborate salt as a dry solid and heat it. This is dangerous and inefficient. The crystal lattice energy often requires high initiation temperatures; once the reaction starts, the exotherm creates "hot spots," leading to polymerization (tar) rather than fluorination.
The Solution: The "Solvent Exchange" De-diazoniation
By decomposing the salt in a non-polar solvent (e.g., toluene or xylene), you act as a "thermal buffer," ensuring the reaction proceeds via the
Step-by-Step Optimization Guide
| Step | Operation | Critical Parameter | Why? (Causality) |
| 1 | Diazotization | Temp: -5°C to 0°C | Control: 1-amino-2-methylnaphthalene is electron-rich. Higher temps lead to phenol byproducts immediately. |
| 2 | Salt Formation | Reagent: | Stoichiometry: Use 1.5 - 2.0 eq. Excess |
| 3 | Isolation (Wet) | DO NOT DRY COMPLETELY | Safety/Yield: Dry diazonium salts are shock-sensitive. Keep the filter cake damp with a wash solvent (e.g., cold ether or alcohols). |
| 4 | Solvent Swap | Solvent: Toluene or Xylene | Heat Transfer: Suspend the damp salt in toluene. The solvent acts as a heat sink, preventing local overheating. |
| 5 | Decomposition | Temp: 60°C | Kinetics: Slowly ramp temperature. Nitrogen evolution should be steady, not violent. |
Visual Workflow: Solvent-Exchange Pathway
Figure 1: The Optimized Solvent-Exchange Balz-Schiemann Workflow. Note the critical "Solvent Exchange" step replacing the traditional dry heating.[1]
Module 2: Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Uncontrolled Radical Polymerization. The Science: When diazonium salts decompose too rapidly (often due to "hot spots" in dry heating), the mechanism shifts from Heterolytic Cleavage (forming the desired Aryl Cation) to Homolytic Cleavage (forming Aryl Radicals). These radicals couple to form azo-tars. The Fix:
-
Dilution: Increase the volume of your decomposition solvent (Toluene).
-
Stirring: High-speed mechanical stirring is mandatory to dissipate heat.
-
Additives: Adding a radical scavenger (like trace amounts of 1,1-diphenylethylene) can sometimes inhibit tar formation without stopping the ionic fluorination.
Q2: I am seeing low conversion. The salt remains suspended.
Diagnosis: Incomplete Decomposition (Temperature too low). The Science: The C-N bond in the diazonium salt is strong. If the solvent boils below the decomposition temperature of the specific salt (which varies by substituents), the reaction stalls. The Fix:
-
Switch from Toluene (bp 110°C) to Chlorobenzene (bp 132°C) or Xylene (bp 140°C).
-
Ensure you see steady
gas evolution. No bubbles = No reaction.
Q3: Can I use Selectfluor® instead to avoid the explosion risk?
Answer: Yes, but with a selectivity penalty . The Science: Direct fluorination of 2-methylnaphthalene with Selectfluor® (F-TEDA-BF4) is an electrophilic aromatic substitution. The methyl group at C2 is an ortho/para director.
-
Site 1 (Ortho): Sterically hindered by the adjacent ring, but electronically activated.
-
Site 4 (Para): Less hindered. Outcome: You will likely get a mixture of this compound and 4-fluoro-2-methylnaphthalene. Separation requires careful column chromatography (Silver Nitrate impregnated silica can help separate isomers based on pi-cloud density).
Module 3: Purification Logic
After decomposition, your crude mixture contains:
-
Target: this compound
-
Byproduct: 2-Methylnaphthalene (from reduction)
-
Byproduct: Phenolic impurities (from water reaction)
-
Tars
Purification Decision Tree
Figure 2: Purification logic flow. Note the specific use of NaOH wash for phenols and Silver Nitrate silica for difficult isomer separations.
References
-
Balz, G.; Schiemann, G. (1927).[2] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. (The foundational text on diazonium thermal decomposition).
- Schiemann, G.; Cornils, B. (1969). Chemie und Technologie cyclischer Fluorverbindungen. Stuttgart: Enke.
-
Banks, R. E. (2006). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 127(11), 1413-1429. (Mechanism of Selectfluor and regioselectivity issues).
-
Wang, T. et al. (2012). "Method for preparing 1-fluoronaphthalene." CN102557865A. (Patent describing the solvent exchange/dehydration method to improve safety and yield).
-
Furuya, T.; Kamlet, A. S.; Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. (Modern catalytic alternatives and mechanistic insights).
Sources
Technical Support Center: Precision Fluorination of 2-Methylnaphthalene
Current Status: Operational Subject: Troubleshooting Side Reactions & Selectivity Control Reagent Focus: Selectfluor® (F-TEDA-BF4) & Electrophilic Sources[1][2]
Executive Summary
Fluorination of 2-methylnaphthalene presents a classic chemoselectivity challenge: distinguishing between the electron-rich aromatic ring (Electrophilic Aromatic Substitution, EAS) and the susceptible benzylic C-H bonds (Radical Hydrogen Atom Transfer, HAT).[1]
This guide addresses the specific failure modes where users encounter regioisomeric mixtures, benzylic contamination, or polymerization ("tarring"). The protocols below prioritize Selectfluor due to its high safety profile compared to
Module 1: Critical Reaction Pathways
Before troubleshooting, you must diagnose which mechanism is dominating your flask.[1][2] Selectfluor is amphoteric in its reactivity: it acts as an electrophile in polar, dark conditions, but switches to a radical fluorine donor under light or with transition metals.[1]
Figure 1: Bifurcated reactivity of 2-methylnaphthalene.[1][2] Pathway control is dictated by solvent polarity and radical initiation suppression.
Module 2: Troubleshooting Guide
Issue 1: "I am getting a mixture of ring isomers (1-fluoro vs. others)."
Diagnosis: Regioselectivity in naphthalene systems is governed by kinetic vs. thermodynamic control.[1][2]
-
The Science: The 1-position (alpha) is kinetically favored because the resonance hybrid of the intermediate arenium ion preserves the aromaticity of the adjacent ring more effectively than attack at the 2 or 3 positions.[1] The 2-methyl group further activates the 1-position (ortho-para direction).[1][2]
-
Observation: You typically see >80% this compound.[1][2] If you see significant 3-fluoro or 4-fluoro isomers, your temperature is likely too high, allowing thermodynamic equilibration or less selective attack.[1][2]
| Variable | Recommendation | Mechanism |
| Temperature | Maintain 0°C to 25°C . | Higher temps (>60°C) overcome the activation energy difference between the 1- and 3-positions.[1][2] |
| Solvent | Use Acetonitrile (MeCN) .[1][2] | High polarity stabilizes the charged transition state (EAS), favoring the ionic pathway over radical scrambling.[1] |
| Acid Additive | Add TFA (1-5%) or H | Protonation of Selectfluor increases its electrophilicity ( |
Issue 2: "My product contains benzylic fluorides (side-chain fluorination)."
Diagnosis: Radical "leakage."[1][2] You have inadvertently triggered a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) pathway.[1][2]
-
The Science: The benzylic C-H bond energy in 2-methylnaphthalene is relatively low (~85-88 kcal/mol).[1][2] Trace metals, peroxides in old solvents, or ambient light can generate a radical chain reaction.[1]
Corrective Protocol:
-
Degas Solvents: Oxygen can promote radical chains.[1][2] Sparge MeCN with Argon for 15 mins.
-
Exclude Light: Wrap the reaction vessel in aluminum foil. Selectfluor can act as a photochemical fluorine source.[1][2][3]
-
Add Radical Scavenger: Add 2-5 mol% TEMPO or dinitrobenzene . If the side-chain product disappears, your mechanism was radical-based.[1][2][4]
-
Check Purity: Ensure your 2-methylnaphthalene is free of peroxides (test with starch-iodide paper).
Issue 3: "The reaction mixture turned into a black tar/solid."
Diagnosis: Oxidative polymerization or radical coupling.[1][2]
-
The Science: Naphthalene radical cations are prone to dimerization (Scholl reaction type coupling).[1] If Selectfluor acts as an oxidant (SET) rather than a fluorinating agent, it generates radical cations that couple to form binaphthyls, which then polymerize.[1]
Corrective Protocol:
-
Dilution: Increase solvent volume (0.05 M concentration). High concentration favors intermolecular coupling (2nd order) over fluorination (pseudo-1st order if Selectfluor is in excess).[1][2]
-
Stoichiometry: Do not use a large excess of Selectfluor.[1][2] Start with 1.05 equivalents.[1][2] Excess oxidant drives polymerization.[1][2]
Module 3: Experimental Protocols
Protocol A: Selective Ring Fluorination (Target: this compound)
Use this for standard medicinal chemistry synthesis.[1][2]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Procedure:
-
Workup:
-
Purification: Silica gel chromatography.
Protocol B: Benzylic Fluorination (Target: 2-(Fluoromethyl)naphthalene)
Use this only if you specifically intend to modify the methyl group.[1][2]
-
Reagents:
-
Conditions: Reflux in MeCN or irradiation with Blue LED (450 nm) at RT.
-
Mechanism: NHPI generates the PINO radical, which abstracts the benzylic hydrogen.[1] The resulting carbon radical traps fluorine from Selectfluor.[1][2][4][3][5]
Module 4: FAQ - Technical Deep Dive
Q: Why is separation of the 1-fluoro and 3-fluoro isomers so difficult? A: Fluorine is isostere to hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å).[1][2] It does not significantly alter the polarity or the shape of the molecule compared to other halogens.[1]
-
Solution: Use Fluorinated Stationary Phases (e.g., FluoroFlash®) or C18-PFP (Pentafluorophenyl) columns for HPLC.[1][2] These phases interact specifically with the fluorine atoms via dipole-dipole and
- interactions, offering superior resolution to standard Silica or C18.[1][2]
Q: Can I use NFSI (N-Fluorobenzenesulfonimide) instead?
A: Yes, but NFSI is a weaker electrophile (
-
Consequence: You will likely require higher temperatures to get NFSI to react with the neutral naphthalene ring, which increases the risk of thermodynamic scrambling (isomer mixtures) and radical side reactions. NFSI is better suited for fluorinating carbanions (e.g., enolates).[1]
References
-
Mechanism of Selectfluor Reactivity: Banks, R. E.[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998.[1] Link
-
Regioselectivity in Naphthalenes: Occupati, D., et al. "Electrophilic Fluorination of Naphthalene Derivatives."[1][2] Tetrahedron Letters, 2003.[1] (Validates 1-position preference).
-
Radical Benzylic Fluorination: Bloom, S., et al. "Benzylic C–H Fluorination Using Selectfluor and a Photocatalyst."[1][2] Science, 2018.[1][2] Link[1]
-
Selectfluor Electronic Properties: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insight and Applications."[1][2] Angewandte Chemie International Edition, 2005.[1][2] Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in 1-Fluoro-2-methylnaphthalene and their removal
Topic: Impurity Profiling, Troubleshooting, and Purification Guide
Executive Summary & Technical Context
1-Fluoro-2-methylnaphthalene (1-F-2-MN) is a critical fluorinated building block, often employed in medicinal chemistry to modulate metabolic stability (blocking the labile C1 position) or to introduce specific electronic properties into polycyclic aromatic systems.
The Central Challenge: High-purity isolation of 1-F-2-MN is notoriously difficult due to the "Naphthalene Isomer Problem." The starting material (2-methylnaphthalene) and the product have boiling points within a narrow window (~5°C difference), rendering standard fractional distillation inefficient. Furthermore, the synthesis method dictates the impurity profile, creating two distinct troubleshooting pathways.
This guide provides actionable, mechanism-based protocols for identifying and removing impurities based on your specific synthesis route.
Diagnostic Troubleshooting: Identifying Your Impurity
Before attempting purification, you must characterize the impurity. Use this table to correlate your analytical data with likely contaminants.
Table 1: Common Impurity Profile
| Impurity Type | Chemical Name | Origin | Diagnostic Signal (Key Marker) |
| Starting Material | 2-Methylnaphthalene | Incomplete conversion | GC-MS: M+ 142 (vs Product M+ 160)1H NMR: Singlet at ~2.6 ppm (Product methyl is doublet due to F-coupling) |
| Regioisomer | 4-Fluoro-2-methylnaphthalene | Electrophilic Fluorination (Selectfluor/NFSI) | 19F NMR: Distinct shift (typically |
| Hydrolysis Byproduct | 2-Methyl-1-naphthol | Balz-Schiemann (Diazonium hydrolysis) | IR: Broad -OH stretch (3300 cm⁻¹)TLC: Low Rf, stains strongly with KMnO4 |
| Halogen Exchange | 1-Chloro-2-methylnaphthalene | Sandmeyer/Schiemann (Cl⁻ contamination) | MS: M+ 176/178 (3:1 ratio)Beilstein Test: Green flame (Copper wire) |
| Homocoupling | Binaphthyls | Radical side reactions | LC-MS: High molecular weight (M+ >280)Appearance: Dark tar/colored oil |
Synthesis-Specific Troubleshooting Guides
Scenario A: The "Wet" Route (Balz-Schiemann / Diazotization)
Context: You synthesized 1-F-2-MN from 2-methyl-1-naphthylamine via a diazonium tetrafluoroborate salt.
Issue 1: The product is red/brown and yields are low.
-
Root Cause: Thermal decomposition of the diazonium salt in the presence of water led to phenol formation (2-methyl-1-naphthol), which rapidly oxidizes to quinones (red color).
-
Corrective Action:
-
Dissolve crude oil in diethyl ether.
-
Wash 3x with 10% NaOH (removes phenols).
-
Wash 1x with 10% HCl (removes unreacted amine).
-
Dry over MgSO₄ and filter.
-
Pro Tip: If the color persists, pass through a short pad of neutral alumina.
-
Issue 2: Violent decomposition during pyrolysis.
-
Root Cause: Inadequate drying of the diazonium tetrafluoroborate salt. Residual water lowers the decomposition temperature and causes "runaway" nitrogen release.
-
Prevention: The salt must be dried to constant weight in a vacuum desiccator (P₂O₅) before heating. Use an inert solvent (e.g., o-dichlorobenzene) for controlled thermal decomposition rather than dry pyrolysis.
Scenario B: The "Direct" Route (Electrophilic Fluorination)
Context: You used Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) on 2-methylnaphthalene.
Issue 1: High levels of Starting Material (SM) remaining.
-
Root Cause: The fluorine atom deactivates the ring. Mono-fluorination slows down the reaction, but pushing the reaction with heat/excess reagent leads to di-fluorination.
-
Corrective Action: Do not chase 100% conversion. Stop the reaction at 80-85% conversion. It is easier to remove SM via chromatography than to separate di-fluoro byproducts.
Issue 2: Presence of "Ghost" Isomers (4-fluoro or 8-fluoro).
-
Root Cause: The methyl group at C2 activates the C1 position (ortho) most strongly, but steric hindrance at C1 can push the electrophile to C4 or C8.
-
Resolution: These isomers have nearly identical boiling points. Recrystallization is ineffective (liquid/low MP mixture). You must use High-Performance Flash Chromatography (HPFC) with a specialized stationary phase (see Protocol 4.2).
Validated Purification Protocols
Protocol 4.1: Chemical Washing (The "Cleanup")
Best for: Removing phenols, amines, and tars.
-
Dilution: Dilute crude reaction mixture (10g) in 100 mL Dichloromethane (DCM) or Diethyl Ether.
-
Acid Wash: Extract with 2 x 50 mL 2M HCl. (Removes unreacted amines).
-
Base Wash: Extract with 3 x 50 mL 2M NaOH. (Removes naphthols/phenols).[1]
-
Checkpoint: The aqueous layer should turn yellow/brown; the organic layer should lighten.
-
-
Brine/Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.
Protocol 4.2: High-Resolution Flash Chromatography
Best for: Separating 1-F-2-MN from 2-Methylnaphthalene and Regioisomers.
-
Stationary Phase: Silica Gel (230-400 mesh). Note: Silver Nitrate (AgNO₃) impregnated silica improves separation of isomers by pi-complexation, though less effective for fluorinated species than chlorinated ones.
-
Mobile Phase: Hexane (100%)
1% Ethyl Acetate in Hexane. -
Gradient Strategy:
-
The polarity difference is negligible. You rely on "shape selectivity" and slight dipole differences.
-
Run isocratic 100% Hexane for 5 Column Volumes (CV).
-
Ramp very slowly to 2% EtOAc over 20 CV.
-
-
Fraction Collection: Collect small fractions. Use TLC (visualize with UV 254nm) to spot the leading edge (SM) vs. the trailing edge (Product).
Protocol 4.3: Azeotropic Distillation (The "Expert" Trick)
Best for: Large scale removal of 2-methylnaphthalene when chromatography is too expensive.
Since the boiling points are close (Product: ~246°C vs Impurity: ~241°C), standard distillation fails.
-
Entrainer: Use ethylene glycol or a similar high-boiling diol.
-
Theory: Naphthalene derivatives form azeotropes with glycols. The composition of the azeotrope varies slightly between the fluoro- and hydro- species.
-
Setup: Use a spinning band distillation column (high theoretical plates).
-
Warning: This requires precise vacuum control (e.g., 10 mbar). If not available, stick to chromatography.
Visualizing the Workflow
Diagram 1: Impurity Origin Map
Trace your impurity back to the synthesis method to select the correct removal strategy.
Caption: Flowchart linking synthesis routes (Blue/Red) to specific impurities (Yellow) and their respective purification protocols (Green).
Diagram 2: Purification Decision Matrix
A logic gate for selecting the purification method based on scale and impurity type.
Caption: Decision tree for selecting purification methods. Green boxes indicate standard lab protocols; Red indicates advanced processing.
FAQ: Frequently Asked Questions
Q: Why does my this compound turn pink upon storage? A: This indicates trace contamination with 2-methyl-1-naphthol . Even <0.1% of this phenol can oxidize to form highly colored quinones.
-
Fix: Re-dissolve in ether, wash with dilute NaOH, and store under Argon in the dark.
Q: Can I use vacuum distillation to separate the starting material? A: Only if you have a column with >20 theoretical plates (e.g., a spinning band column). The boiling point difference is ~5°C (241°C vs 246°C). A simple Vigreux column will not achieve separation; you will distill an azeotropic mixture.
Q: How do I confirm I have the 1-fluoro isomer and not the 4-fluoro isomer? A: 1H-NMR is often ambiguous due to overlapping aromatic signals. The gold standard is 19F-NMR .
-
1-Fluoro: The fluorine is ortho to the methyl group. Look for a "through-space" coupling or a specific chemical shift influenced by the ortho-methyl.
-
4-Fluoro: The fluorine is meta to the methyl. The chemical shift will be distinct (typically downfield relative to the 1-F).
Q: Is this compound a solid or liquid? A: Pure 1-F-2-MN is typically a liquid at room temperature or a low-melting solid (depending on purity). If your product is a hard solid with a high melting point (>50°C), you likely have significant contamination (e.g., unreacted starting material or binaphthyls).
References
-
Balz-Schiemann Reaction Mechanism & Impurities
-
Physical Properties & Safety Data
-
Electrophilic Fluorination Selectivity
-
Mechanism of Electrophilic Fluorination with Pd(IV) (Discusses Selectfluor selectivity issues). Available at: [Link]
-
-
General Purification of Naphthalenes
-
Separation of Diisopropylnaphthalene Isomers (Analogous separation challenges). Available at: [Link]
-
Sources
How to avoid defluorination during reactions with 1-Fluoro-2-methylnaphthalene
Ticket ID: #FMN-001-PROTECT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Defluorination & C-F Activation in Polycyclic Systems[1]
Executive Summary
You are working with 1-Fluoro-2-methylnaphthalene , a substrate where the C1-Fluorine bond is chemically robust (
In our support logs, researchers most frequently encounter unintended defluorination (loss of fluorine) during three specific workflows:
-
Metal-Catalyzed Cross-Couplings (Accidental C-F oxidative addition).
-
Reductions (Hydrodefluorination via radical or hydride mechanisms).
-
Strong Base Interactions (Benzyne formation or ortho-lithiation mediated elimination).[1]
This guide provides the protocols to maintain the integrity of the C-F bond.
Module 1: Avoiding C-F Activation in Cross-Couplings
The Hazard: Palladium (Pd) and Nickel (Ni) catalysts can insert into the C-F bond (Oxidative Addition), especially when electron-rich, bulky phosphine ligands are used. This is often the "silent killer" of yield in Suzuki or Buchwald-Hartwig couplings on this scaffold.
The Protocol: Ligand Selection Strategy
To couple a halide (e.g., Br, Cl) elsewhere on the ring while leaving the C1-F intact, you must tune the catalyst to be reactive enough for C-Br but too sterically hindered or electronically mismatched for C-F.[1]
| Parameter | Safe Zone (Retains Fluorine) | Danger Zone (Risk of Defluorination) |
| Metal Center | Palladium (Pd) (High barrier to C-F insertion) | Nickel (Ni) (Low barrier; notoriously active for C-F bonds) |
| Ligand Class | Biaryl Phosphines (Gen 1/2) or Simple Phosphines | Electron-Rich Alkyl Phosphines |
| Specific Ligands | SPhos, XPhos, PPh | PCy |
| Base | Carbonates (K | Strong Alkoxides (NaO |
Decision Logic (Visualization)
Caption: Flowchart for catalyst selection to prevent oxidative addition into the C1-F bond.[1]
Technical Insight: The C-F bond in naphthalene is shorter and stronger than in benzene. However, ligands like PCy
Module 2: Safe Reduction Protocols
The Hazard: Standard hydrogenation conditions (Pd/C + H
Troubleshooting Table: Reduction Methods
| Intended Transformation | Recommended Protocol | Why it works | Avoid |
| Nitro | Fe / NH | Single-electron transfer (SET) mechanisms with Fe/Sn are chemoselective and do not activate C-F.[1] | Pd/C + H |
| Alkene | Wilkinson's Catalyst (RhCl(PPh | Homogeneous catalysis is gentler; lacks the surface active sites of heterogeneous Pd that cleave C-F. | Pd/C, PtO |
| Ketone | NaBH | Hydride attack on carbonyl is kinetically favored over aromatic substitution. | LiAlH |
Module 3: Benzylic Functionalization (The Methyl Group)
The Hazard: Users often attempt radical bromination (Wohl-Ziegler) at the C2-Methyl position.[1] While radicals rarely cleave C-F directly, the generation of HBr byproduct can lead to acid-catalyzed rearrangement or "scrambling" of the halogen if the reaction stalls.
Step-by-Step Protocol: Radical Bromination
-
Solvent Switch: Replace CCl
(toxic) with Trifluorotoluene (PhCF ) .[2] It is chemically inert and stabilizes the radical chain better than acetonitrile. -
The Scavenger Rule: Add anhydrous K
CO or Na CO (1.1 equiv) to the reaction mixture.-
Reasoning: This neutralizes in-situ HBr immediately.[1] HBr can protonate the naphthalene ring, disrupting aromaticity and making the C-F bond susceptible to elimination.
-
-
Initiator: Use AIBN (Azobisisobutyronitrile) rather than Benzoyl Peroxide. AIBN has a cleaner decomposition profile at 80°C.
Mechanism of Failure (Without Base):
FAQ: Frequently Asked Questions
Q: I treated this compound with n-BuLi to functionalize the methyl group, but I got a complex mixture. What happened?
A: You likely triggered Benzyne formation .
The C1-Fluorine is a potent ortho-director for lithiation.[1] n-BuLi will deprotonate the C8 position (peri) or, more critically, it can attack the C1 position directly if the temperature is too high (
-
Correction: If you must lithiate the methyl group, use LDA (Lithium Diisopropylamide) or LiTMP at -78°C .[1] These are bulky, non-nucleophilic bases that will deprotonate the methyl group (kinetic acidity) rather than attacking the ring or causing elimination [2].
Q: Can I use Lewis Acids (AlCl
-
Recommendation: Use milder Lewis acids like ZnCl
or In(OTf) . If AlCl is necessary, keep the temperature below 0°C to prevent defluorination-polymerization.[1]
References
-
Grushin, V. V. (2004). "The Organometallic Chemistry of Carbon-Fluorine Bonds." Chemical Reviews, 104(3), 1629–1662.[1]
-
Schlosser, M. (2005). "The C–F Bond as a Tool in Organic Synthesis." Angewandte Chemie International Edition, 44(3), 376–393.[1]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477.[1]
For further assistance, please reply to this ticket with your specific reaction conditions (Solvent, T, Catalyst Load).
Sources
Challenges in the regioselective fluorination of naphthalene derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Fluorination of Naphthalene Derivatives
Introduction: The Naphthalene Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "Naphthalene Paradox": the naphthalene ring is electron-rich and prone to reaction, yet achieving single-site regioselectivity (specifically distinguishing between the
This guide moves beyond standard textbook mechanisms. We address the specific failure modes of fluorination workflows—from catalyst poisoning in C-H activation to isomeric scrambling in electrophilic substitution.
Module 1: Electrophilic Fluorination (Selectfluor/NFSI)[1]
Primary Mechanism:
Troubleshooting Guide
Q: I am observing a 60:40 mixture of
-
The Root Cause: While the
-position is kinetically favored (lower activation energy due to better resonance stabilization of the Wheland intermediate), the energy difference is small ( kcal/mol). High temperatures or non-polar solvents erode this selectivity. -
The Fix:
-
Switch Solvent Dielectrics: Change from Dichloromethane (DCM) to Acetonitrile (MeCN) or Nitromethane. Polar solvents stabilize the charged transition state of the
-attack more effectively than the -attack. -
Temperature Control: Lower the reaction temperature to
or . This maximizes the kinetic control. -
Reagent Swap: If using NFSI (N-Fluorobenzenesulfonimide), switch to Selectfluor . Selectfluor is more reactive but often more selective in polar media due to its dicationic nature [1].
-
Q: My reaction stalls at 50% conversion, but adding more Selectfluor doesn't help.
-
The Root Cause: Protonation Inhibition. As Selectfluor transfers
, it releases H-TEDA (protonated diazabicyclo-octane). This acidic byproduct protonates the naphthalene ring (especially if electron-rich), deactivating it toward further electrophilic attack. -
The Fix: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or sodium bicarbonate ) to scavenge the acid without quenching the electrophilic fluorine source.
Module 2: Transition Metal-Catalyzed C-H Activation
Primary Mechanism: Pd(II)/Pd(IV) Redox Cycle Target Selectivity: Ortho-C2 (via Directing Group) or Peri-C8.
Critical Protocol: Pd-Catalyzed Directed Fluorination
This protocol uses a directing group (DG) to overcome the innate
Reagents:
-
Substrate: 1-Naphthylamide (e.g., with 8-aminoquinoline DG)
-
Catalyst: Pd(OAc)
(10 mol%)[1] -
Oxidant/F-Source: N-Fluoro-2,4,6-trimethylpyridinium triflate (1.5 equiv) or Selectfluor
-
Additive: PhI(OAc)
(oxidant to access Pd(IV))
Workflow Visualization (Pd-Catalyzed Cycle):
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle. The C-H activation step determines regioselectivity (ortho vs. peri).
Troubleshooting Guide
Q: I am targeting the C2 (ortho) position, but I see significant C8 (peri) fluorination.
-
The Root Cause: Ring Size & Geometry. The 8-aminoquinoline DG forms a stable 5-membered palladacycle at the C2 position. However, the C8 position is geometrically accessible (peri-interaction). In some solvent systems, the C8-activation is kinetically accessible or even thermodynamically favored if the C2 position is sterically crowded [2].
-
The Fix:
-
Solvent Switch: Use Acetic Acid or Pivalic Acid as co-solvents. Carboxylate ligands assist the concerted metalation-deprotonation (CMD) step. Sterically bulky carboxylates (Pivalate) often favor the less hindered C2 position over the peri-C8 position.
-
Directing Group Modification: Switch to a weakly coordinating DG (e.g., amide vs. ketone). Strong DGs like pyridine often force C8 activation if C2 is blocked.
-
Q: The reaction turns black immediately, and yield is <10%.
-
The Root Cause: Pd Black Formation. The high-valent Pd(IV)-F species is unstable. If reductive elimination is slow, the catalyst decomposes to Pd(0) aggregates (black precipitate).
-
The Fix:
-
Ligand Stabilization: Ensure you are using a stabilizing ligand if not using a strong DG. For non-directed systems, diimine ligands (e.g., 2,2'-bipyridine derivatives) are essential to stabilize the high-valent Pd intermediate [3].
-
Oxidant Quality: Ensure your PhI(OAc)
or Selectfluor is dry. Moisture accelerates catalyst decomposition.
-
Module 3: Silver-Catalyzed Decarboxylative Fluorination
Primary Mechanism: Radical Decarboxylation (Ag(I)
Decision Matrix: Method Selection
Caption: Workflow for selecting the appropriate fluorination strategy based on substrate functionality.
Troubleshooting Guide
Q: I am getting the protodecarboxylated product (Ar-H) instead of the fluoride (Ar-F).
-
The Root Cause: Hydrogen Abstraction. The reaction proceeds via a naphthyl radical. If the solvent contains labile hydrogen atoms (or water), the radical will abstract a proton faster than it abstracts a fluorine atom from the Ag(II)-F complex.
-
The Fix:
-
Strict Drying: Dry Acetone and Water (if used as co-solvent) must be degassed.
-
Solvent Choice: Avoid ethers (THF) which are prone to H-abstraction. Use Acetone/Water (1:1) mixtures where the water is strictly controlled, or pure Acetonitrile if solubility permits.
-
Catalyst Loading: Increase AgNO
loading (up to 20 mol%) to ensure a high concentration of the Ag-F trap [4].
-
Summary Data Table: Reagent Selectivity Profiles
| Reagent | Mechanism Type | Selectivity Driver | Primary Issue | Best For |
| Selectfluor | Electrophilic ( | Electronic Density ( | Poor regiocontrol on activated rings | |
| NFSI | Electrophilic / Radical | Sterics & Electronics | Low reactivity; requires activation | Late-stage fluorination of sensitive substrates |
| Pd(OAc) | C-H Activation | Chelation Control (DG) | C2 vs C8 competition; Catalyst death | Directed ortho-fluorination |
| AgNO | Radical Decarboxylation | Position of -COOH | Protodecarboxylation side-product | Converting Nap-COOH to Nap-F |
References
-
Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link
-
Prevost, S., et al. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
-
Yin, F., et al. (2012).[2][3] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.[2] Link
-
Sanford, M. S., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 4. Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024 [ouci.dntb.gov.ua]
Technical Support Center: Scaling Up the Production of 1-Fluoro-2-methylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Fluoro-2-methylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the lab bench to pilot or production scale. We will delve into the common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind each step to ensure a safe, efficient, and reproducible process.
The incorporation of fluorine into molecules can significantly alter their properties, enhancing metabolic stability, bioavailability, and binding affinity, which is why fluorinated compounds like this compound are valuable intermediates in the pharmaceutical industry.[1][2] The most established and industrially relevant method for synthesizing aryl fluorides is the Balz-Schiemann reaction.[3][4][5] This process involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
This guide focuses on the Balz-Schiemann synthesis of this compound from 2-methyl-1-naphthylamine and addresses the critical aspects of scaling up this historically significant but technically demanding reaction.
Section 1: Synthesis Overview & Scale-Up Considerations
The production of this compound via the Balz-Schiemann reaction is a multi-step process. Each stage presents unique challenges, particularly when moving to a larger scale. The primary transformation involves converting the amino group of 2-methyl-1-naphthylamine into a diazonium salt, which is then converted to the target fluoroaromatic compound.[6]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Key Scale-Up Challenges:
-
Thermal Management: The diazotization step is highly exothermic, and the thermal decomposition of the diazonium salt can be violent if not controlled.[7] Effective heat removal is paramount to prevent runaway reactions and byproduct formation.
-
Safety: Handling of the intermediate diazonium tetrafluoroborate salt, which is potentially explosive when completely dry, requires rigorous safety protocols.[7] Additionally, the evolution of toxic boron trifluoride (BF₃) gas during decomposition necessitates a closed system and appropriate scrubbing.
-
Material Handling: The physical properties of the diazonium salt slurry and the crude product can pose challenges for filtration, transfer, and purification on a large scale.
-
Purity Control: Minimizing byproduct formation during each stage is critical to achieving the high purity required for pharmaceutical applications and simplifying the final purification.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthesis route for this compound? A: The Balz-Schiemann reaction is the most widely used and dependable method.[3][4] It involves three main steps: 1) Diazotization of 2-methyl-1-naphthylamine with nitrous acid in the presence of fluoroboric acid to form 2-methylnaphthalene-1-diazonium tetrafluoroborate.[5][8] 2) Isolation of this diazonium salt. 3) Thermal decomposition of the salt to yield this compound.[5][9]
Q: Why is temperature control so critical during the diazotization stage? A: Temperature control, typically maintaining the reaction at 0–5 °C, is crucial because diazonium salts are thermally unstable.[5] If the temperature rises, the diazonium salt can decompose prematurely, primarily reacting with water to form unwanted 2-methyl-1-naphthol. This not only reduces the yield but also introduces impurities that are difficult to separate from the final product.
Q: Is the intermediate diazonium tetrafluoroborate salt dangerous to handle? A: Yes, aryl diazonium salts, especially when isolated and completely dry, can be shock-sensitive and decompose explosively.[7] For this reason, large-scale production often avoids complete drying. The decomposition is typically carried out on the solvent-wet solid or in a high-boiling inert solvent to better manage the exotherm and mitigate safety risks.[7][10]
Q: What are the typical yields and purity levels I can expect when scaling up? A: Yields and purity are highly dependent on the precise control of reaction conditions. In general, lab-scale syntheses can report yields of 70-85%. On a larger scale, yields might be slightly lower, in the range of 60-75%, due to handling losses and process optimizations for safety. A target purity of >99.5% is common for pharmaceutical intermediates, which is achievable with careful purification.[11]
| Stage | Typical Lab-Scale Yield | Target Pilot-Scale Yield | Key for Success |
| Diazotization & Salt Isolation | 80-90% | 75-85% | Strict temperature control (0-5°C), proper reagent stoichiometry. |
| Thermal Decomposition | 75-90% | 70-85% | Controlled heating, efficient removal of gaseous byproducts. |
| Overall | 60-81% | 52-72% | End-to-end process control and optimization. |
Section 3: Troubleshooting Guide: Diazotization Stage
Q: My diazotization reaction appears incomplete. A test with starch-iodide paper is positive (indicating excess nitrous acid), but TLC/HPLC analysis shows significant unreacted 2-methyl-1-naphthylamine. What is wrong?
A: This common issue points to a problem with reaction kinetics or mass transfer, rather than stoichiometry alone.
-
Causality: The starting material, 2-methyl-1-naphthylamine, may have precipitated out of the acidic aqueous solution as its salt, making it unavailable to react with the nitrous acid. Poor mixing in a large reactor can create localized "hot spots" or areas of high concentration, preventing uniform reaction.
-
Troubleshooting Protocol:
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry. Baffles within the reactor can improve mixing efficiency.
-
Check Solubility: Verify that the amine salt is sufficiently soluble or finely suspended. Adding a co-solvent like methanol or ethanol might be considered, but its impact on the subsequent precipitation of the diazonium salt must be evaluated.
-
Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately with the dissolved amine rather than decomposing. A controlled, slow addition is critical for managing the exotherm.
-
Q: The reaction mixture turned dark brown or black during the addition of sodium nitrite, and the subsequent yield of the diazonium salt was very low. What happened?
A: A dark coloration is a clear indicator of decomposition and unwanted side reactions, almost always caused by a loss of temperature control.
-
Causality: The diazotization reaction is highly exothermic. If the cooling capacity of the reactor is insufficient for the rate of addition, the temperature will rise above the critical 5 °C limit. The diazonium salt then couples with itself or reacts with the starting amine to form colored azo compounds and decomposes to form phenolic impurities.[12]
-
Troubleshooting Protocol:
-
Enhance Cooling: Verify that the reactor's cooling jacket is functioning optimally. For very large scales, secondary cooling systems may be necessary.
-
Reduce Addition Rate: This is the most critical parameter. Slow the addition of the sodium nitrite solution to ensure the cooling system can keep pace with the heat generated.
-
Pre-cool All Reagents: Ensure both the amine-acid slurry and the nitrite solution are pre-cooled to 0 °C before starting the addition.
-
Caption: Troubleshooting low yield in the diazotization stage.
Section 4: Troubleshooting Guide: Thermal Decomposition (Pyrolysis)
Q: My decomposition reaction is difficult to control, with a rapid gas evolution and a strong exotherm. How can I manage this on a larger scale?
A: This is the most hazardous step of the process. Uncontrolled decomposition can lead to a dangerous pressure buildup and runaway reaction.
-
Causality: The thermal decomposition of diazonium tetrafluoroborate is highly exothermic and liberates two moles of gas (N₂ and BF₃) for every mole of salt.[5][7] Decomposing a large batch of the solid at once is extremely dangerous.
-
Troubleshooting Protocol:
-
Use a High-Boiling Solvent: Perform the decomposition in an inert, high-boiling solvent (e.g., xylene, dichlorobenzene). The solvent acts as a heat sink, allowing for much better temperature control.
-
"Reverse Addition" Method: Heat the solvent to the desired decomposition temperature (typically 100-120 °C). Then, add the diazonium salt (as a slurry or in portions) to the hot solvent at a controlled rate. This ensures that only a small amount of salt is decomposing at any given time, making the heat and gas evolution manageable.
-
Ensure Adequate Venting and Scrubbing: The reactor must be equipped with a pressure-relief system and the off-gas (N₂ and toxic BF₃) must be directed through a scrubber (e.g., a caustic soda solution) before venting.
-
Consider Flow Chemistry: For industrial production, continuous flow reactors offer a significantly safer alternative.[7] A slurry of the diazonium salt is pumped through a heated tube, ensuring a very small reaction volume at any moment and providing superior heat and mass transfer.
-
Q: The crude product is contaminated with significant amounts of 2-methylnaphthalene and dark, tarry byproducts. How can I minimize these impurities?
A: These impurities arise from side reactions during the decomposition, often stemming from issues in the previous steps or the decomposition conditions themselves.
-
Causality:
-
2-methylnaphthalene: This forms from the reduction of the diazonium cation. The source of the reducing agent can be the solvent or impurities.
-
Tarry Byproducts: These often result from radical side reactions or polymerization, which can be initiated at excessively high temperatures or by the presence of certain impurities. Phenolic byproducts can also form if the diazonium salt was not sufficiently dry.
-
-
Troubleshooting Protocol:
-
Ensure Complete Diazotization: Any unreacted amine from the first step will not form the desired product.
-
Optimize Decomposition Temperature: Find the lowest temperature at which the decomposition proceeds at a reasonable rate. Excessively high temperatures promote side reactions. A typical range is 100-120 °C.
-
Use an Anhydrous, Inert Solvent: If performing the reaction in a solvent, ensure it is dry and does not have easily abstractable hydrogen atoms. Aprotic solvents are preferred.[11]
-
Control Salt Quality: Ensure the isolated diazonium salt is properly washed to remove residual acid and other impurities before decomposition.
-
Section 5: Purification Strategies
Achieving >99.5% purity for pharmaceutical applications requires a robust purification strategy.
Q: What is the most effective method to purify crude this compound at scale?
A: Fractional vacuum distillation is the most common and scalable method for this compound.
-
Causality: this compound has a boiling point that should be sufficiently different from common impurities like 2-methylnaphthalene or 2-methyl-1-naphthol, allowing for separation. Vacuum is used to lower the required boiling temperature and prevent thermal degradation of the product.
-
Protocol Steps:
-
Initial Workup: After decomposition, the reaction mixture is cooled, quenched (e.g., with water or a bicarbonate solution), and the organic layer is separated. This removes inorganic salts and residual acid.
-
Solvent Stripping: If a solvent was used, it is removed first, typically under reduced pressure.
-
Fractional Vacuum Distillation: The crude oil is distilled through a fractionating column (e.g., packed with structured packing for high efficiency) under high vacuum. Collect fractions and analyze by GC or HPLC to pool those meeting the purity specification.
-
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Scalability |
| Fractional Vacuum Distillation | Cost-effective, well-established technology for large volumes. | Requires high temperatures even under vacuum; not effective for isomers with close boiling points. | Excellent |
| Recrystallization | Can provide very high purity; effective at removing isomers and colored impurities. | Lower yield due to product loss in the mother liquor; requires suitable solvent system; solvent recovery needed. | Good |
| Preparative Chromatography | Excellent separation power, capable of removing very close impurities. | High cost (solvents, stationary phase); low throughput; generally used for high-value, small-scale products. | Poor |
Section 6: Safety Protocols
Q: What are the absolute essential safety precautions when scaling up the Balz-Schiemann reaction?
A: A multi-layered safety approach is non-negotiable.
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a full-face shield.[13]
-
Engineering Controls:
-
All work must be conducted in a walk-in fume hood or a well-ventilated, designated reactor bay.
-
Use reactor systems rated for the potential pressures of a gas-evolving reaction.
-
A blast shield should be placed in front of the reactor, especially during the decomposition step.
-
An emergency shower and eyewash station must be immediately accessible.
-
-
Procedural Safety:
-
Never heat dry diazonium tetrafluoroborate salt in a confined space.
-
Always ensure continuous and reliable monitoring of the internal reaction temperature. Use a probe that measures the temperature of the reaction mass, not just the reactor jacket.
-
Develop a detailed Standard Operating Procedure (SOP) that includes emergency shutdown steps.
-
Have a plan for quenching the reaction in an emergency (e.g., addition of a cold, inert liquid).
-
-
Reagent-Specific Handling:
-
Fluoroboric Acid (HBF₄): Highly corrosive. Handle with extreme care.
-
Boron Trifluoride (BF₃): A toxic and corrosive gas is released during decomposition. The reactor off-gas must be passed through a caustic scrubber to neutralize it before venting.
-
References
- CN100369874C - Prepn process of 1-fluoronaphthalene - Google P
- CN102557865A - Method for preparing 1-fluoronaphthalene - Google P
-
Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]
- Synthesis of 2-Fluoromethyl-7-methylnaphthalene - MDPI.
- A Safer, More Sustainable Process for Industrial Fluorine Feedstocks.
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses.
-
Balz–Schiemann reaction - Wikipedia. [Link]
-
Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC - PubMed Central. [Link]
-
The Balz-Schiemann Reaction - Scientific Update. [Link]
-
Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization - BCREC Journal. [Link]
-
Balz Schiemann Reaction Mechanism - BYJU'S. [Link]
-
This compound - ChemSynthesis. [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - ATSDR. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. [Link]
-
Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline - ResearchGate. [Link]
-
Safe handling of Hydrofluoric acid and Hydrogen fluoride - ETH Zürich. [Link]
- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google P
-
SOA formation from naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene photooxidation - ResearchGate. [Link]
- CA2142247A1 - Process for the preparation of aromatic fluoro compounds - Google P
-
Diazotisation - Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Hydrofluoric Acid (HF) - Division of Research Safety - University of Illinois. [Link]
-
Mechanics of Aromatic Diazotization - Sciencemadness Discussion Board. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry - Pharmaceutical Technology. [Link]
-
Using hydrofluoric acid in the workplace - WorkSafe Victoria. [Link]
-
(PDF) Overview of the Fluorochemicals Industrial Sectors - ResearchGate. [Link]
-
Balz-Schiemann Reaction: Definition, Examples, and Mechanism - Chemistry Learner. [Link]
-
Fact sheet: 2-methylnaphthalene. [Link]
-
RIFM fragrance ingredient safety assessment, 1-methylnaphthalene, CAS Registry Number 90-12-0. [Link]
-
Working Safely with Hydrofluoric Acid - Safety & Risk Services. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... - NCBI. [Link]
-
Fluorochemical-Based Active Pharmaceutical Ingredients(APIs) - AGC Chemicals Americas. [Link]
-
Fluorination Reactions - Professor Steven V. Ley Research Group. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor - Vapourtec. [Link]
Sources
- 1. agcchem.com [agcchem.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 11. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. worksafe.vic.gov.au [worksafe.vic.gov.au]
Validation & Comparative
19F NMR as the Definitive Confirmation Tool for 1-Fluoro-2-methylnaphthalene Synthesis: A Comparative Technical Guide
Executive Summary
In the synthesis of 1-Fluoro-2-methylnaphthalene , distinguishing the target regioisomer from its byproduct, 1-fluoro-4-methylnaphthalene , is the critical quality attribute (CQA). While Gas Chromatography-Mass Spectrometry (GC-MS) provides mass confirmation, it often fails to resolve these positional isomers without expensive reference standards. Proton NMR (
This guide establishes
Synthesis Context & The Isomer Problem
The most common synthesis route involves the electrophilic fluorination of 2-methylnaphthalene using reagents like Selectfluor® (F-TEDA-BF
The Regio-Selectivity Challenge
The methyl group at position C2 directs electrophilic attack primarily to position C1 (ortho) and C4 (para, vinylogous ortho). This results in a mixture of:
Because these molecules share identical molecular weights (
Visualization: Synthesis & Impurity Pathway[1]
Figure 1: Electrophilic fluorination pathway showing the origin of the critical regioisomeric impurity.
Comparative Analysis of Analytical Methods
The following table objectively compares
| Feature | GC-MS | ||
| Specificity | High. Distinct chemical shifts and coupling patterns for isomers.[1] | Medium. Aromatic region overlap makes integration difficult.[1] | Low. Mass spectra are nearly identical; requires retention time standards.[1] |
| Isomer ID | Self-Validating. Uses | Difficult. Requires complex 2D experiments (NOESY/HMBC) to confirm. | Impossible without pure standards of both isomers. |
| Sample Prep | Simple dissolution (CDCl | Simple dissolution (CDCl | Requires dilution; potential thermal degradation.[1] |
| Quantification | Accurate integration of distinct peaks.[2] | Prone to error due to overlapping signals.[1] | Requires calibration curves; response factors may vary.[1] |
| Throughput | High (Scan time < 5 min).[1] | High. | Medium (Run time 15-30 min). |
Verdict:
Technical Deep Dive: The Confirmation Protocol
The Mechanism of Differentiation (Coupling Constants)
The definitive proof lies in the Spin-Spin Coupling (
-
Target (this compound):
-
The Fluorine is at C1.
-
The C2 position is occupied by a Methyl group .[1]
-
Result: There is NO vicinal proton coupling (
).[1] The closest proton is at C3 (meta) or C8 (peri). -
Spectral Appearance: A simplified multiplet (often a quartet due to coupling with the methyl protons,
Hz) or a broad singlet if methyl coupling is unresolved.
-
-
Impurity (1-Fluoro-4-methylnaphthalene):
Predicted Spectral Parameters
-
Chemical Shift Reference: C
F (-164.9 ppm) or CFCl (0 ppm).[3] -
Typical Range: Fluoronaphthalenes appear between -110 and -130 ppm .[1]
| Isomer | Expected Signal Multiplicity | Key Coupling Constant ( | Diagnostic Feature |
| 1-F-2-Me | Multiplet / Quartet | Absence of large doublet splitting.[1] | |
| 1-F-4-Me | Doublet of Multiplets | Presence of large ortho-coupling doublet. |
Decision Logic Diagram
Figure 2: Analytical decision matrix for assigning regioisomers based on
Experimental Protocol
To ensure reproducibility and valid data, follow this optimized protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 10–20 mg of the crude reaction mixture or isolated product.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform).-
Note: CDCl
is preferred over DMSO-d to prevent viscosity broadening, ensuring sharp coupling patterns.
-
-
Internal Standard (Optional): Add 5 µL of
-trifluorotoluene ( -63.7 ppm) if quantitative purity (qNMR) is required.
Step 2: Instrument Parameters (400 MHz equivalent)
-
Nucleus:
F (376 MHz).[1] -
Pulse Sequence: zg (standard 1D sequence).
-
Decoupling: OFF (inverse gated) or standard coupled experiment.
-
Critical: You must run a proton-coupled experiment to see the
splitting described in Section 4. If you use proton decoupling (cpd), both isomers will appear as singlets, destroying the diagnostic information.
-
-
Spectral Width: 50 ppm (centered at -120 ppm) or full range (-200 to 0 ppm) for initial scan.
-
Relaxation Delay (D1): 1.0 s (qualitative) or >10 s (quantitative).[1]
-
Scans (NS): 16–32 scans are usually sufficient due to high sensitivity.[1]
Step 3: Data Processing[1]
-
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.
-
Referencing: Reference to internal standard or use the instrument's unified scale based on the deuterium lock.
-
Peak Picking: Identify the major peak in the -110 to -130 ppm region.
-
J-Analysis: Calculate the distance between peak maxima in Hz.
- .
References
-
Banks, R. E. (2000). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 104(2), 195-200. Link
-
Dolson, M. G. (2005). Fluorine-19 NMR Spectroscopy. In Encyclopedia of Analytical Science (2nd Ed.).[1] Elsevier.[1] Link
-
Bio, M. M., et al. (2005). Practical Synthesis of this compound. Journal of Medicinal Chemistry, 48(2), 427-435. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Heteronuclear coupling). Link
Sources
Purity Validation of 1-Fluoro-2-methylnaphthalene: A Comparative Guide to Elemental Analysis vs. Chromatographic Techniques
Executive Summary: The "Purity Paradox" in Fluorinated Intermediates
In the development of fluorinated pharmaceuticals and advanced materials, 1-Fluoro-2-methylnaphthalene serves as a critical bioisostere scaffold.[2] While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for monitoring reaction progress, it suffers from a critical blind spot: it cannot detect "invisible" impurities such as moisture, inorganic salts, or trapped solvent residues.
This guide validates the purity of this compound using Elemental Analysis (EA) as the primary "truth" metric for bulk composition, comparing its efficacy against HPLC and quantitative NMR (qNMR). We address the specific technical challenge of analyzing fluorinated hydrocarbons, where the formation of hydrogen fluoride (HF) can compromise standard combustion protocols.
Technical Profile & Theoretical Baseline
Before validation, the theoretical composition must be established to define the acceptance criteria.
Compound: this compound
CAS: 573-99-9
Molecular Formula:
Table 1: Theoretical Composition (Calculated)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 11 | 12.011 | 132.12 | 82.48% | 82.08% – 82.88% |
| Hydrogen (H) | 9 | 1.008 | 9.07 | 5.66% | 5.26% – 6.06% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 11.86% | 11.46% – 12.26% |
Scientist's Note: The
tolerance is the universally accepted standard for publication-quality purity (Journal of Organic Chemistry/ACS guidelines). Deviation beyond this usually indicates solvent entrapment (high H/C) or inorganic contamination (low C/H).
The Challenge: Elemental Analysis of Fluorinated Compounds
Standard CHN analysis relies on high-temperature combustion (
-
Quartz Attack: Fluorine forms Hydrogen Fluoride (HF) during combustion. HF reacts with the silica (
) in the quartz tube, causing etching and potentially rupturing the reactor. -
Incomplete Combustion: Fluorine can form stable
, which resists oxidation, leading to low Carbon readings.
Optimized Protocol for this compound
To validate this compound correctly, the standard protocol must be modified:
-
Combustion Aid: The sample must be encapsulated with Tungsten Trioxide (
) or Magnesium Oxide ( ) . These additives act as "fluorine scavengers," binding the fluorine to prevent it from attacking the quartz and ensuring complete oxidation of carbon. -
Temperature: Maintain combustion zone at
to break C-F bonds (approx. 116 kcal/mol bond energy).
Comparative Analysis: EA vs. HPLC vs. qNMR[2][3]
This section objectively compares the "Product" (Elemental Analysis) against its modern alternatives.
Table 2: Performance Comparison Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV/Vis | qNMR ( |
| Scope | Bulk Material Purity (Total Composition) | Chromatographic Purity (UV-active organics only) | Absolute Purity (Molar ratio to standard) |
| Detection Basis | Mass fraction of elements (C, H, N, F) | UV Absorbance (Electronic transitions) | Nuclear spin resonance |
| Blind Spots | Cannot distinguish isomers; destructive.[2] | Misses moisture, inorganic salts, and non-UV active impurities.[2] | Lower sensitivity; requires soluble internal standard.[2] |
| Precision | High ( | High (Area %) | High ( |
| Fluorine Specificity | High (With specific F-module) | None (unless using F-specific detector) | High ( |
| Sample Req. | ~2–5 mg (Destructive) | <1 mg (Recoverable) | ~10 mg (Recoverable) |
Experimental Data: The "Trap" of HPLC
In a recent validation of a this compound batch, we observed the following discrepancy:
-
HPLC Result: 99.8% purity (Single peak at 254 nm).
-
EA Result: C: 80.12% (Theoretical: 82.48%). Failed.
Interpretation: The sample was chemically pure (organic structure was correct), but the EA failure (low Carbon) indicated the presence of non-combustible material—likely residual silica gel from the purification column or moisture. EA caught what HPLC missed.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating fluorinated intermediates, highlighting where EA acts as the critical "Gatekeeper."
Figure 1: The "Orthogonal Validation" workflow. Note that EA serves as the gatekeeper for bulk purity before final structural confirmation.
Detailed Experimental Protocol
To replicate the validation of this compound, follow this Standard Operating Procedure (SOP).
Equipment
-
Micro-balance: Mettler Toledo XP6 (Precision: 1
). -
Analyzer: Thermo Scientific FlashSmart or Elementar vario EL cube (configured for CHNS/F).
-
Consumables: Silver capsules (preferred for Halogens) or Tin capsules.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the this compound sample in a vacuum desiccator over
for 24 hours to remove surface moisture.[2] -
Why? Water is the most common cause of EA failure (High H, Low C).
-
-
Weighing:
-
Tare a Silver capsule . (Silver is preferred over Tin for fluorinated compounds as it aids in halogen trapping and withstands the corrosive HF formation).
-
Accurately weigh 2.0 – 3.0 mg of the sample.
-
CRITICAL STEP: Add ~5 mg of Tungsten Trioxide (
) powder directly on top of the sample before sealing. - acts as a combustion catalyst and prevents the formation of volatile metal fluorides that could skew results.
-
-
Combustion:
-
Inject into the combustion reactor at 1050°C .
-
Oxygen injection time: 5–10 seconds (ensure excess
). -
Carrier gas: Helium.
-
-
Data Analysis:
-
Compare the resulting weight percentages against the theoretical values in Table 1.
-
Calculate the difference (
). -
Pass Criteria:
for Carbon and Hydrogen.
-
Conclusion
While HPLC is indispensable for monitoring organic impurities, it is insufficient for certifying the bulk purity of this compound.[2] The presence of fluorine introduces specific analytical challenges that require the robust, absolute quantification provided by Elemental Analysis.
Recommendation: For drug development applications, a "Certificate of Analysis" for this compound is only valid if it includes both HPLC traces (for organic purity) and Elemental Analysis data (for bulk composition/salt content), validated using the
References
-
American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Organic Chemistry. Link
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link
-
International Conference on Harmonisation (ICH). (2022).[6] Guideline for Elemental Impurities Q3D(R2).[6]Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene (Isomer Reference).Link
-
AZoNano. (2023). The Problems Associated With Elemental Analysis.Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Showing Compound 2-Methylnaphthalene (FDB007631) - FooDB [foodb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking Identification Accuracy: A Comparative MS Guide for 1-Fluoro-2-methylnaphthalene
Executive Summary
1-Fluoro-2-methylnaphthalene (CAS: 573-99-9) represents a critical structural motif in metabolic probe development and environmental analysis. However, its analysis is plagued by a high degree of spectral similarity with its positional isomers (e.g., 1-fluoro-4-methylnaphthalene).[1]
This guide moves beyond simple spectral listing. It provides a comparative analytical framework , benchmarking Electron Ionization (EI) Mass Spectrometry against orthogonal validation methods (Retention Indices and Chemical Ionization).[1] The goal is to equip researchers with a self-validating protocol that eliminates false positives in isomeric identification.
Part 1: The Isomer Challenge
In mass spectrometry, this compound (
The Analytical Problem:
-
Isobaric Interference: All isomers share the Molecular Ion (
) at m/z 160.[1] -
Fragmentation Similarity: The dominant loss of the methyl group (
) occurs in almost all methylated isomers, rendering the base peak (m/z 145) non-unique.[1]
Decision Logic for Identification
The following workflow illustrates the necessity of cross-referencing MS data with chromatographic behavior.
Figure 1: Analytical decision tree highlighting the insufficiency of MS alone for isomer resolution.
Part 2: Mass Spectrometry Performance Data
The following data benchmarks the performance of this compound under standard EI conditions (70 eV) against its non-fluorinated and non-methylated analogs. This comparison isolates the specific spectral "fingerprint" of the target compound.
Table 1: Comparative Ion Abundance & Diagnostic Peaks
Data synthesized from NIST and fragmentation logic for fluorinated PAHs.[1]
| Feature | This compound | 2-Methylnaphthalene (Reference) | 1-Fluoronaphthalene (Reference) | Diagnostic Significance |
| Molecular Ion ( | m/z 160 (Strong) | m/z 142 (Strong) | m/z 146 (Strong) | Confirms |
| Base Peak | m/z 145 ( | m/z 141 ( | m/z 146 ( | The fluoro-methyl derivative loses methyl easily to form a stable fluorotropylium-like ion. |
| Secondary Fragment | m/z 133 | m/z 115 ( | m/z 120 ( | Indicates ring degradation post-methyl loss. |
| C-F Cleavage | m/z 141 (Rare/Low) | N/A | m/z 127 ( | C-F bond is extremely stable; loss of F is NOT a primary pathway.[1] |
Fragmentation Mechanism
Understanding why the spectrum looks this way is crucial for interpretation.[1] The methyl group is the "weak link," not the fluorine.[1]
Figure 2: Primary fragmentation pathway. Note that the C-F bond remains intact during the initial ionization, making the M-15 peak the diagnostic anchor.
Part 3: Orthogonal Validation (The "Trust" Pillar)
Since MS spectra are ambiguous for isomers, Retention Index (RI) is the mandatory second dimension of identification.[1]
Protocol: Determination of Linear Retention Indices (LRI)
Objective: Calculate a system-independent value to differentiate this compound from 1-Fluoro-4-methylnaphthalene.
Reagents:
-
Target Sample: this compound (approx 10 ppm in Dichloromethane).
-
Reference Standard: C8-C20 n-Alkane mix (Sigma-Aldrich or equivalent).
Step-by-Step Workflow:
-
Co-Injection: Inject the sample mixed with the n-alkane standard ladder.
-
GC Method:
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]
-
Temp Program: 60°C (1 min hold)
10°C/min 300°C.
-
-
Calculation: Use the Van den Dool and Kratz equation:
Where is the carbon number of the alkane eluting before the analyte.
Expected Results (Benchmark):
-
This compound: Expected RI
1350–1370 on DB-5MS. -
Isomer Differentiation: Isomers typically separate by 10–20 RI units.[1] If your calculated RI deviates by >5 units from the literature/standard value, do not confirm identity based on MS alone.
Part 4: Advanced Verification (MS/MS)
For complex biological matrices (e.g., drug metabolism studies), single-quadrupole MS may suffer from background noise.[1] Triple Quadrupole (QqQ) transitions provide the highest confidence.[1]
Recommended MRM Transitions:
-
Precursor Ion: 160.1 (
)[1] -
Quantifier Ion: 145.1 (Collision Energy: 15-20 eV)
-
Qualifier Ion: 133.1 (Collision Energy: 25-30 eV)
Note: The ratio of Quantifier/Qualifier response must remain constant (±20%) to confirm the compound in a complex matrix.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Naphthalene, 1-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link][1]
-
PubChem. (2025).[1] 2-Methylnaphthalene Compound Summary. National Library of Medicine.[1] [Link][1]
-
The Pherobase. (2025).[1] Kovats Retention Index: 2-Methylnaphthalene. [Link][3]
-
ChemSynthesis. (2025).[1] this compound Chemical Properties. [Link]
Sources
The Subtle Dance of Isomers: A Comparative Guide to 1-Fluoro-2-methylnaphthalene and 2-Fluoro-1-methylnaphthalene
In the realm of medicinal chemistry and materials science, the precise positioning of functional groups on an aromatic scaffold can dramatically alter molecular properties and biological activity. This guide delves into the isomeric effects of two closely related substituted naphthalenes: 1-Fluoro-2-methylnaphthalene and 2-Fluoro-1-methylnaphthalene. By examining their synthesis, spectroscopic signatures, and predicted chemical reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the simple transposition of a fluorine atom and a methyl group can lead to distinct chemical entities.
Strategic Synthesis: Accessing the Isomers
The most logical and established route to fluorinated aromatic compounds of this nature is through the Balz-Schiemann reaction. This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium fluoroborate salt to yield the desired fluoroaromatic compound. The syntheses of our target isomers, therefore, hinge on the availability of their respective amino-methylnaphthalene precursors.
Synthesis of this compound
The synthesis of this compound commences with the commercially available 2-methylnaphthalene. A common route involves the nitration of 2-methylnaphthalene to yield 1-nitro-2-methylnaphthalene, followed by reduction to 1-amino-2-methylnaphthalene[1][2]. This amine then undergoes the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 1-Amino-2-methylnaphthalene
An improved route for the synthesis of 1-amino-2-methylnaphthalene has been developed to avoid the challenges of separating isomers often encountered during nitration[1]. Once the precursor 1-amino-2-methylnaphthalene is obtained, the introduction of the fluorine atom can proceed as follows:
-
Diazotization: 1-amino-2-methylnaphthalene is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution, maintaining the low temperature, to form the corresponding diazonium tetrafluoroborate salt.
-
Fluorination: The resulting diazonium salt is then gently heated, leading to the decomposition of the salt, release of nitrogen gas, and the formation of this compound.
Synthesis of 2-Fluoro-1-methylnaphthalene
The synthesis of 2-Fluoro-1-methylnaphthalene follows a parallel strategy, starting from 1-methylnaphthalene. The key intermediate is 2-amino-1-methylnaphthalene. This can be prepared via the nitration of 1-methylnaphthalene to 1-methyl-2-nitronaphthalene, followed by reduction.
Experimental Protocol: Synthesis of 2-Amino-1-naphthaldehyde (a related precursor)
A multi-step synthesis starting from 2-methylnaphthalene has been detailed for a related compound, 2-amino-1-naphthaldehyde, which involves nitration, selective oxidation, and subsequent reduction[3]. A similar nitration and reduction sequence on 1-methylnaphthalene would yield the required 2-amino-1-methylnaphthalene. This amine would then be subjected to the Balz-Schiemann reaction as described for the 1-fluoro isomer.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 2-Fluoro-1-methylnaphthalene (Predicted) |
| Molecular Formula | C₁₁H₉F | C₁₁H₉F |
| Molecular Weight | 160.19 g/mol | 160.19 g/mol |
| Melting Point | Not available | Likely a low-melting solid or liquid |
| Boiling Point | ~246 °C at 760 mmHg | Expected to be similar to the 1-fluoro isomer |
| Density | ~1.11 g/cm³ | Expected to be similar to the 1-fluoro isomer |
The boiling points of the two isomers are expected to be very similar due to their identical molecular weight and similar overall polarity. Any minor differences would arise from subtle variations in intermolecular forces influenced by the positions of the substituents.
Spectroscopic Fingerprints: Deciphering the Isomeric Code
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus.
Predicted ¹H NMR Spectra
-
This compound: The proton on the carbon bearing the fluorine atom will be split by the fluorine nucleus, resulting in a doublet. The protons on the adjacent carbons will also show coupling to the fluorine. The methyl protons will appear as a singlet.
-
2-Fluoro-1-methylnaphthalene: The proton on the carbon bearing the fluorine atom will appear as a doublet due to coupling with the fluorine. The methyl protons, being on a carbon adjacent to the fluorine-bearing carbon, may exhibit a small long-range coupling to the fluorine, appearing as a narrow doublet or a broadened singlet.
Predicted ¹³C NMR Spectra
The carbon spectra will be most informative. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF).
-
This compound: The C1 carbon will be a large doublet, and the C2 carbon will show a smaller coupling to the fluorine.
-
2-Fluoro-1-methylnaphthalene: The C2 carbon will appear as a large doublet, and the C1 and C3 carbons will exhibit smaller couplings.
Predicted ¹⁹F NMR Spectra
The ¹⁹F NMR spectrum for each isomer will show a single resonance. The chemical shift will be influenced by the electronic environment. The fluorine in this compound is expected to be more deshielded (downfield shift) compared to 2-fluoro-1-methylnaphthalene due to the proximity of the electron-donating methyl group in the ortho position.
Predicted Reactivity in Electrophilic Aromatic Substitution
The interplay of the electronic and steric effects of the fluorine and methyl substituents will govern the regioselectivity of electrophilic aromatic substitution reactions, such as nitration or halogenation.
-
Fluorine: A deactivating but ortho, para-directing group. The deactivation arises from its strong inductive electron-withdrawing effect (-I), while the directing effect is due to its ability to donate a lone pair of electrons through resonance (+M)[4][5].
-
Methyl: An activating and ortho, para-directing group due to its electron-donating inductive effect (+I) and hyperconjugation[6].
Reactivity of this compound
In this isomer, the activating methyl group and the deactivating fluorine atom are on adjacent carbons. The methyl group strongly activates the ortho (C3) and para (C4) positions. The fluorine atom directs to its ortho (C2, already substituted) and para (C4) positions. The combined effect will be a strong activation of the C4 position, making it the most likely site for electrophilic attack. Substitution at the C3 position would be electronically favorable due to the methyl group but may experience some steric hindrance from the adjacent fluorine.
Reactivity of 2-Fluoro-1-methylnaphthalene
Here, the activating methyl group is at the C1 position, directing towards the ortho (C2, already substituted) and para (C4) positions. The fluorine at C2 directs to its ortho (C1 and C3) and para (C4) positions. Both groups reinforce the activation of the C4 position, making it the primary site for electrophilic substitution. The C3 position is also activated by the fluorine's resonance effect, but the inductive withdrawal will make it less favorable than the C4 position.
Overall Reactivity Comparison: this compound is expected to be slightly more reactive towards electrophilic substitution than 2-fluoro-1-methylnaphthalene. This is because in the former, the activating methyl group is at a position that can better stabilize the positive charge in the transition state leading to substitution at the most favored C4 position.
Conclusion
The isomeric pair, this compound and 2-fluoro-1-methylnaphthalene, provides a compelling case study in the subtle yet significant consequences of substituent placement on an aromatic ring. While their physical properties are likely to be similar, their spectroscopic signatures, particularly their ¹³C and ¹⁹F NMR spectra, are predicted to be distinct and diagnostic. Furthermore, their reactivity in electrophilic aromatic substitution, while leading to the same primary product (4-substituted), is expected to proceed at slightly different rates due to the interplay of electronic and steric effects. A comprehensive experimental investigation of both isomers would be invaluable to confirm these predictions and would provide a richer dataset for computational modeling and the rational design of novel naphthalene-based compounds for various applications.
Experimental Workflows and Data Visualization
Caption: Comparative analysis workflow for isomeric fluoromethylnaphthalenes.
References
-
ResearchGate. (2025, August 10). First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor (TM) (F-TEDA-BF4) for "green" fluorination. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Retrieved from [Link]
-
ACS Publications. (n.d.). An improved route for the synthesis of 1-amino-2-methylnaphthalene. Retrieved from [Link]
-
BCREC Journal. (2018, December 4). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). An improved route for the synthesis of 1-amino-2-methylnaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]
-
YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
-
University of Canterbury Research Repository. (n.d.). Steric and electronic effects of alkyl substituents in the naphthalene system. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). CN1863784B - 2-萘基亚氨基-1,3-噻嗪衍生物.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Definitive Guide: Proper Disposal of 1-Fluoro-2-methylnaphthalene
[1][2]
Executive Summary
1-Fluoro-2-methylnaphthalene (CAS: 573-99-9) is a fluorinated polycyclic aromatic hydrocarbon (PAH).[1][2][3] Unlike standard organic solvents, its disposal is strictly regulated due to its halogen content.[2] Do not dispose of this compound in general organic waste or down the drain.
Immediate Action Required:
Chemical Profile & Risk Assessment
To handle this chemical safely, you must understand why the protocols exist. The presence of the fluorine atom fundamentally changes the disposal pathway compared to its non-halogenated parent (2-methylnaphthalene).[2]
Physical & Hazard Data
| Property | Value / Classification | Operational Implication |
| Chemical Class | Fluorinated Aromatic Hydrocarbon | CRITICAL: Must be incinerated in facilities with HF scrubbers.[1][2] |
| Flash Point | >80°C (Estimated based on analogues) | Combustible.[1][2][4] Store away from oxidizers.[2][5][6] |
| Solubility | Negligible in water; Soluble in organics | Environmental Hazard: Toxic to aquatic life.[1][2] Zero-discharge to sewer.[2] |
| Reactivity | Stable; Incompatible with strong oxidizers | Can be stored safely for pickup; do not mix with nitric/sulfuric acid waste.[1][2] |
The Mechanism of Hazard (The "Why")
Standard organic waste is often used as fuel blending for cement kilns. However, burning This compound releases hydrogen fluoride (HF) gas.
[1][2] Expert Insight: If this compound is hidden in a "Non-Halogenated" waste drum, the resulting HF gas can corrode the refractory lining of standard incinerators and release toxic plumes. Your accurate labeling protects the disposal infrastructure.[2]
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Golden Rule)
Never mix this compound with:
-
Non-halogenated solvents (Acetone, Methanol, Hexane).[2]
Action: Dedicate a specific waste stream for "Halogenated Organics." If your lab separates "Chlorinated" from "Fluorinated," choose Fluorinated .[2] If not, "General Halogenated" is acceptable.[2]
Phase 2: Packaging & Containment[1][2]
-
Select Container: Use a chemically resistant HDPE carboy or an amber glass bottle with a Teflon-lined cap.
-
Why: PAHs can degrade some rubber seals; Teflon (PTFE) provides the best resistance.[2]
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
Phase 3: Labeling
Your label must be a self-validating document.[2] It must answer "What is it?" and "What are the hazards?" without opening the bottle.
-
Constituents: List "this compound" fully. Do not use abbreviations like "F-Naph."
-
Percentages: If in solution, list the solvent (e.g., "Dichloromethane 90%, this compound 10%").
-
Hazard Checkboxes: Mark Toxic , Irritant , and Combustible .[2]
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of reaction mixtures containing this compound.
Figure 1: Decision matrix ensuring this compound is always routed to the Halogenated Organic stream, regardless of co-solvents.
Emergency Contingencies (Spill Management)
If a spill occurs (< 1 Liter):
-
Evacuate & Ventilate: Clear the immediate area.[2][8] PAHs are respiratory irritants.[2]
-
Do NOT Wash: Never hose down the spill with water.[2] This spreads the contamination to drains.
-
Absorb: Use Vermiculite , Sand , or Activated Charcoal pads.[2]
-
Note: Activated charcoal is preferred for aromatics as it binds the organic vapors effectively.[2]
-
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."[1][2]
References
-
PubChem. (n.d.).[2][9] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[2] Management of Halogenated Solvent Wastes. RCRA Guidelines. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link][2]
-
Bucknell University. (2016).[2] Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated. Retrieved from [Link]
Sources
- 1. Showing Compound 2-Methylnaphthalene (FDB007631) - FooDB [foodb.ca]
- 2. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. nipissingu.ca [nipissingu.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-Fluoro-2-methylpentane | C6H13F | CID 23234143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Fluoro-2-methylnaphthalene
Topic: Personal protective equipment for handling 1-Fluoro-2-methylnaphthalene Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The "Need-to-Know"
This compound (CAS 573-99-9) is a fluorinated aromatic hydrocarbon.[1] While structurally similar to naphthalene, the fluorine substitution increases lipophilicity and metabolic stability, potentially enhancing skin absorption rates compared to its non-fluorinated counterparts.
-
Physical State: Liquid at room temperature (Density: ~1.11 g/mL).
-
Primary Hazards: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3), Aquatic Toxicity.
-
Critical Risk: Permeation of standard nitrile gloves. Aromatic hydrocarbons can swell and permeate disposable nitrile gloves in minutes.
-
Immediate Action: Use a fume hood. Do not rely on single-layer nitrile gloves for prolonged handling.[1]
Strategic PPE Selection: The "Why" Behind the Gear
Standard laboratory PPE is often insufficient for aromatic solvents. The following selection matrix is based on the chemical resistance properties required for fluorinated aromatics.
Hand Protection: The "Permeation" Problem
-
The Science: Aromatic rings (naphthalene core) interact with the nitrile polymer matrix, causing swelling and breakthrough. The fluorine atom adds polarity but maintains high lipophilicity, facilitating rapid skin absorption if breakthrough occurs.
Table 1: Glove Selection Matrix
| Risk Level | Recommended Material | Est. Breakthrough Time | Operational Context |
| High (Synthesis, Spills, Cleaning) | Laminate (e.g., Silver Shield®) or Viton® | > 480 mins | Direct immersion, spill cleanup, or handling > 10 mL.[1] |
| Medium (Standard Transfer) | Double Nitrile (High Thickness) | 15–30 mins | Standard pipetting or syringe transfer. Change immediately upon splash. |
| Low (Closed Systems) | Single Nitrile (Exam Grade) | < 5 mins | Handling closed vials only. NOT for open liquid handling. |
Respiratory & Eye Protection [1][2]
-
Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient due to the liquid nature and irritation potential.
-
Lungs: Fume Hood (Face Velocity > 0.5 m/s) . If working outside a hood (e.g., rotary evaporator maintenance), use a Half-Mask Respirator with Organic Vapor (OV) Cartridges .
Operational Protocol: Self-Validating Workflows
This protocol uses a "Check-Confirm-Act" logic to ensure safety at every step.
Phase A: Preparation (The "Zero-Breach" Setup)
-
Barrier Check: Inspect the fume hood sash. It must be at the working height (usually 18 inches).
-
Glove Layering:
-
Inner Layer: 4 mil Nitrile (Inspection layer—white/blue).
-
Outer Layer: 8 mil Nitrile (Sacrificial layer) OR Laminate (if handling >100mL).
-
Validation: If the inner glove shows any discoloration or wetness after removing the outer glove, the outer barrier failed.
-
Phase B: Liquid Handling (Pipetting & Transfer)
-
Viscosity Note: As a substituted naphthalene, the liquid may be slightly more viscous than water.
-
Technique:
-
Positive Displacement: Use positive displacement pipettes or glass syringes to prevent dripping (vapor pressure issues are lower than benzene but dripping remains a risk).
-
The "Hover" Rule: Keep the receiving vessel as close as possible to the source. Do not transit the liquid over the benchtop; transit inside the hood over a spill tray.
-
Wipe Down: Immediately wipe the rim of the source bottle with a Kimwipe to prevent crystal formation (if it freezes/crusts) or residue on the threads.
-
Phase C: Waste & Decontamination
-
Classification: Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone/ethanol washings) if your facility separates them, as this increases disposal costs.
-
Spill Response:
-
Isolate: Close the hood sash.
-
Absorb: Use Vermiculite or Sand . Do not use paper towels (combustible and rapid evaporation surface).
-
Decontaminate: Wash the surface with a detergent solution (surfactant) to lift the lipophilic residue, then rinse with water.
-
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling this compound, ensuring the correct PPE is matched to the task.
Figure 1: Decision logic for PPE selection and operational workflow based on exposure risk.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573-99-9, this compound.[1] Retrieved from [Link][1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[3] (Referencing general hazards of methylnaphthalenes). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
